Grazoprevir
Description
This compound is a direct acting antiviral medication used as part of combination therapy to treat chronic Hepatitis C, an infectious liver disease caused by infection with Hepatitis C Virus (HCV). HCV is a single-stranded RNA virus that is categorized into nine distinct genotypes, with genotype 1 being the most common in the United States, and affecting 72% of all chronic HCV patients. Treatment options for chronic Hepatitis C have advanced significantly since 2011, with the development of Direct Acting Antivirals (DAAs) such as this compound. This compound is an inhibitor of NS3/4A, a serine protease enzyme, encoded by HCV genotypes 1 and 4 [synthesis]. These enzymes are essential for viral replication and serve to cleave the virally encoded polyprotein into mature proteins like NS3, NS4A, NS4B, NS5A and NS5B. The barrier for develoment of resistance to NS3/4A inhibitors is lower than that of NS5B inhibitors, another class of DAAs. Subtitutions at amino acid positions 155, 156, or 168 are known to confer resistance. The substitutions of the enzyme's catalytic triad consisting of H58, D82, and S139 are also likely to alter the affinity of the drug for NS3/4A or the activity of the enzyme itself. Despite this disadvantage this compound is still effective against HCV particularly when paired with [DB11574]. In a joint recommendation published in 2016, the American Association for the Study of Liver Diseases (AASLD) and the Infectious Diseases Society of America (IDSA) recommend this compound as first line therapy in combination with [DB11574] for genotypes 1a, 1b, and 4 of Hepatitis C. This compound and [DB11574] are used with or without [DB00811] with the intent to cure, or achieve a sustained virologic response (SVR), after 12 weeks of daily therapy. SVR and eradication of HCV infection is associated with significant long-term health benefits including reduced liver-related damage, improved quality of life, reduced incidence of Hepatocellular Carcinoma, and reduced all-cause mortality. this compound is available as a fixed dose combination product with [DB11574] (tradename Zepatier) used for the treatment of chronic Hepatitis C. Approved in January 2016 by the FDA, Zepatier is indicated for the treatment of HCV genotypes 1 and 4 with or without [DB00811] depending on the the presence of resistance associated amino acid substitutions in the NS5A protein and previous treatment failure with [DB00811], [DB00008], [DB00022], or other NS3/4A inhibitors like [DB08873], [DB06290], or [DB05521]. When combined together, this compound and [DB11574] as the combination product Zepatier have been shown to achieve a SVR between 94% and 97% for genotype 1 and 97% and 100% for genotype 4 after 12 weeks of treatment. It can be used in patients with compensated cirrhosis, human immunodeficiency virus co-infection, or severe kidney disease.
This compound anhydrous is a Hepatitis C Virus NS3/4A Protease Inhibitor. The mechanism of action of this compound anhydrous is as a HCV NS3/4A Protease Inhibitor, and Breast Cancer Resistance Protein Inhibitor, and Cytochrome P450 3A Inhibitor.
This compound ANHYDROUS is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2016 and is indicated for viral disease and chronic hepatitis c virus infection and has 1 investigational indication.
has antiviral activity; component of Zepatie
Propriétés
IUPAC Name |
(1R,18R,20R,24S,27S)-24-tert-butyl-N-[(1R,2S)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H50N6O9S/c1-6-22-19-38(22,35(47)43-54(49,50)25-13-14-25)42-32(45)29-18-24-20-44(29)34(46)31(37(2,3)4)41-36(48)53-30-16-21(30)10-8-7-9-11-27-33(52-24)40-28-17-23(51-5)12-15-26(28)39-27/h6,12,15,17,21-22,24-25,29-31H,1,7-11,13-14,16,18-20H2,2-5H3,(H,41,48)(H,42,45)(H,43,47)/t21-,22-,24-,29+,30-,31-,38-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMNJSNZOWALQB-NCQNOWPTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1C(=O)N2CC(CC2C(=O)NC3(CC3C=C)C(=O)NS(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCCC7CC7OC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@@]3(C[C@H]3C=C)C(=O)NS(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCC[C@@H]7C[C@H]7OC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H50N6O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50159234 | |
| Record name | Grazoprevir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50159234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
766.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1350514-68-9 | |
| Record name | MK 5172 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1350514-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Grazoprevir [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1350514689 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Grazoprevir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11575 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Grazoprevir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50159234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GRAZOPREVIR ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8YE81R1X1J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis and Structural Analysis of Grazoprevir: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and structural analysis of Grazoprevir, a potent second-generation inhibitor of the hepatitis C virus (HCV) NS3/4A protease. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals engaged in antiviral drug discovery and development.
Synthesis of this compound
An efficient synthesis of this compound has been developed, commencing from four readily accessible building blocks. The overall process achieves a remarkable 51% yield and a purity exceeding 99.9%.[1][2] The synthetic strategy hinges on key transformations, including an SNAr displacement to form the ether linkage, amide bond formations, a Sonogashira coupling to construct the macrocyclic precursor, and a final macrolactamization to furnish the 18-membered ring system.[1][3]
Key Synthetic Steps
The synthesis of this compound can be broadly categorized into the following key stages:
-
Formation of the Quinoxaline-Proline Ether Linkage: The synthesis initiates with the nucleophilic aromatic substitution (SNAr) reaction between a chloroquinoxaline derivative and N-Boc-hydroxyproline ester to establish the crucial ether bond.[3]
-
Amide Couplings: Subsequent amide bond formations are employed to introduce the other key building blocks.
-
Sonogashira Coupling: A palladium-copper catalyzed Sonogashira coupling reaction is utilized to connect the alkyne-containing fragment with the quinoxaline core, setting the stage for macrocyclization.[1]
-
Macrolactamization: The final key step involves an intramolecular amide bond formation to close the 18-membered macrocycle, yielding this compound.[3]
Experimental Protocols
Detailed experimental procedures for the synthesis of this compound are often found in the supporting information of peer-reviewed publications. The following is a summarized protocol based on available literature.
General Procedure:
The synthesis begins with the coupling of the four main building blocks. The ether linkage between the hydroxyproline moiety and the quinoxaline core is established via an SNAr displacement. This is followed by a series of amide couplings to append the remaining fragments. The macrocyclic ring is constructed using a Sonogashira coupling to introduce an alkyne, followed by a macrolactamization step. The final product is purified by chromatography to achieve high purity. For specific reaction conditions, including stoichiometries, solvents, temperatures, and reaction times, it is recommended to consult the supporting information of the primary literature.[2]
Synthetic Pathway Diagram
Caption: Synthetic pathway of this compound.
Structural Analysis of this compound
The structural elucidation and analysis of this compound have been conducted using a combination of crystallographic, spectroscopic, and chromatographic techniques. These methods confirm the molecular structure and provide insights into its conformation and interactions with its biological target.
X-ray Crystallography
The three-dimensional structure of this compound in complex with the HCV NS3/4A protease has been determined by X-ray crystallography. The crystal structure reveals the binding mode of this compound within the active site of the enzyme, providing a molecular basis for its potent inhibitory activity.
| PDB ID | Resolution (Å) | R-Value Work | R-Value Free |
| 3SUD | 1.96 | 0.184 | 0.237 |
Data obtained from the RCSB Protein Data Bank.[4]
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed 1H and 13C NMR studies are essential for the structural confirmation of this compound in solution. While specific peak assignments for this compound are not readily available in a consolidated public source, they can be determined through a combination of 1D and 2D NMR experiments such as COSY, HSQC, and HMBC.
Mass Spectrometry (MS): Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, confirming the elemental composition. Tandem mass spectrometry (MS/MS) experiments reveal characteristic fragmentation pathways useful for structural elucidation and metabolite identification.
| Technique | Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) |
| ESI-QTOF-MS/MS | Positive | [M+H]+ | Further fragmentation data can be obtained from specialized studies.[5] |
Chromatographic Analysis
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC methods have been developed and validated for the quantification of this compound in bulk drug and pharmaceutical formulations. These methods are crucial for quality control and stability testing.
| Parameter | Value | Reference |
| Retention Time (min) | 2.100 | [4] |
| Limit of Detection (LOD) (µg/ml) | 0.53 | [6] |
| Limit of Quantification (LOQ) (µg/ml) | 1.633 | [6] |
| % Recovery | 99.34% | [4] |
Structural Analysis Workflow
References
- 1. pnas.org [pnas.org]
- 2. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scholars@Duke publication: Control of innate immune signaling and membrane targeting by the Hepatitis C virus NS3/4A protease are governed by the NS3 helix α0. [scholars.duke.edu]
- 4. rcsb.org [rcsb.org]
- 5. Simultaneous determination of elbasvir and this compound in fixed-dose combination and mass spectral characterization of each degradation product by UHPLC-ESI-QTOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Grazoprevir's In-Vitro Efficacy Across Hepatitis C Virus Genotypes: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the in-vitro activity of grazoprevir, a potent second-generation NS3/4A protease inhibitor, against a spectrum of Hepatitis C Virus (HCV) genotypes. The data presented herein, derived from enzymatic and cell-based replicon assays, offer critical insights into the drug's potency and resistance profile, informing its clinical application and future antiviral research.
Mechanism of Action
This compound is a direct-acting antiviral agent that targets the HCV NS3/4A protease, an enzyme essential for viral replication.[1][2] The NS3/4A protease is responsible for cleaving the HCV polyprotein into mature, functional viral proteins.[1][2] By inhibiting this protease, this compound effectively halts the viral replication cycle.[2] this compound exhibits potent activity against HCV genotypes 1a, 1b, and 4.[2]
Quantitative Analysis of In-Vitro Activity
The antiviral activity of this compound has been quantified using two primary in-vitro methods: NS3/4A protease enzymatic assays and HCV replicon assays. The following tables summarize the key findings from these studies, presenting the 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values against various HCV genotypes.
Table 1: this compound IC50 Values from NS3/4A Protease Enzymatic Assays
| HCV Genotype/Subtype | IC50 (nM) | Reference(s) |
| 1a | 0.007 | [2] |
| 1b | 0.004 | [2] |
| 4 | 0.062 | [2] |
IC50 values represent the concentration of this compound required to inhibit 50% of the NS3/4A protease activity in an enzymatic assay.
Table 2: this compound EC50 Values from HCV Replicon Assays
| HCV Genotype/Subtype | Replicon System | EC50 (nM) | Reference(s) |
| 1a | H77 | 0.4 ± 0.2 | [3] |
| 1b | Con1 | 0.5 ± 0.3 | [3] |
| 2a | JFH1 | 2.3 ± 1.2 | [3] |
| 2b | JFH1 chimera | 3.7 ± 1.1 | [3] |
| 3a | S52 | Less potent | [1][4] |
| 4a | ED43 | 0.7 | [5] |
| 4 (clinical isolates) | Chimeric replicons | 0.2 (median) | [5] |
| 5 | - | - | |
| 6 | - | - |
EC50 values represent the concentration of this compound required to inhibit 50% of HCV RNA replication in a cell-based replicon system.
Resistance-Associated Substitutions (RASs)
The emergence of resistance-associated substitutions in the NS3 protease can impact the efficacy of this compound. The following table details the fold-change in EC50 values for specific RASs in the HCV genotype 1a replicon system.
Table 3: Impact of NS3 Resistance-Associated Substitutions on this compound Activity (Genotype 1a)
| NS3 Amino Acid Substitution | Fold Change in EC50 | Reference(s) |
| V36M | No significant change | [1] |
| T54S | No significant change | [1] |
| V55I | No significant change | [1] |
| Y56H | >100 | [1] |
| Q80K | No significant change | [1] |
| V107I | No significant change | [1] |
| S122R | No significant change | [1] |
| R155K | <5 | [1] |
| A156G | <5 | [1] |
| A156T | >100 | [1] |
| D168A | 137 | [5] |
| D168N | <5 | [1] |
| D168V | 47 | [5] |
| I170T | <5 | [1] |
Fold change is calculated relative to the wild-type replicon.
Experimental Protocols
The in-vitro activity of this compound is primarily determined through two key experimental approaches:
HCV NS3/4A Protease Enzymatic Assay
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of the purified HCV NS3/4A protease.
General Protocol:
-
Enzyme and Substrate Preparation: Recombinant HCV NS3/4A protease from different genotypes is purified. A synthetic peptide substrate, often labeled with a fluorophore and a quencher (e.g., in a Fluorescence Resonance Energy Transfer - FRET assay), is used.[6][7][8]
-
Reaction Setup: The assay is typically performed in a multi-well plate format. The reaction mixture contains the purified NS3/4A protease, the fluorogenic substrate, and varying concentrations of this compound in a suitable buffer.[7]
-
Incubation: The reaction is incubated at a controlled temperature to allow for enzymatic cleavage of the substrate.
-
Detection: The fluorescence signal is measured over time using a plate reader. Cleavage of the substrate by the protease separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
Data Analysis: The rate of substrate cleavage is calculated for each this compound concentration. The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.
HCV Replicon Assay
This cell-based assay measures the ability of this compound to inhibit HCV RNA replication within human liver-derived cells.
General Protocol:
-
Cell Culture: Human hepatoma cells (e.g., Huh-7) are cultured under standard conditions.
-
Replicon Transfection: The cells are transfected with in vitro-transcribed HCV RNA replicons. These replicons are subgenomic HCV RNAs that can autonomously replicate within the cells and often contain a reporter gene (e.g., luciferase) for easy quantification of replication.[9][10]
-
Drug Treatment: Following transfection, the cells are treated with a range of concentrations of this compound.
-
Incubation: The cells are incubated for a defined period (typically 48-72 hours) to allow for replicon replication and drug action.
-
Quantification of Replication: HCV RNA replication is quantified by measuring the reporter gene activity (e.g., luciferase assay) or by directly measuring HCV RNA levels using quantitative reverse transcription PCR (qRT-PCR).
-
Data Analysis: The EC50 value is calculated by plotting the percentage of replication inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Visualizing the Experimental Workflow
The following diagrams illustrate the general workflows for the HCV NS3/4A Protease Enzymatic Assay and the HCV Replicon Assay.
Caption: Workflow for HCV NS3/4A Protease Enzymatic Assay.
References
- 1. Unraveling the structural basis of this compound potency against clinically relevant substitutions in hepatitis C virus NS3/4A protease from genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C38H50N6O9S | CID 44603531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Safety and efficacy of elbasvir/grazoprevir for the treatment of chronic hepatitis C: current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Antiviral Activity and Resistance Analysis of NS3/4A Protease Inhibitor this compound and NS5A Inhibitor Elbasvir in Hepatitis C Virus GT4 Replicons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 10. Development of cell-based assays for in vitro characterization of hepatitis C virus NS3/4A protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial studies on Grazoprevir resistance-associated substitutions
An In-depth Technical Guide: Initial Studies on Grazoprevir Resistance-Associated Substitutions
Introduction
This compound (GZR) is a second-generation, macrocyclic inhibitor of the hepatitis C virus (HCV) nonstructural protein 3/4A (NS3/4A) protease.[1][2] This viral enzyme is critical for cleaving the HCV polyprotein into mature, functional proteins required for viral replication.[2][3] By inhibiting this protease, this compound effectively blocks the viral life cycle.[3] While potent across multiple HCV genotypes, the emergence of resistance-associated substitutions (RASs) in the NS3 protein can impact therapeutic efficacy.[4][5] Understanding the initial findings related to these RASs is crucial for optimizing treatment strategies, managing virologic failure, and guiding the development of future antiviral agents.
This technical guide provides a comprehensive overview of the foundational studies on this compound resistance. It summarizes key quantitative data from in vitro and clinical studies, details the experimental methodologies used to identify and characterize these RASs, and presents visual diagrams of critical pathways and workflows for researchers, scientists, and drug development professionals.
Mechanism of Action and Inhibition by this compound
The HCV NS3/4A serine protease is essential for viral maturation. After the host cell machinery translates the viral RNA into a single polyprotein, NS3/4A performs several cleavages to release individual nonstructural proteins (NS3, NS4A, NS4B, NS5A, and NS5B).[2] this compound is a potent, reversible inhibitor that binds to the active site of the NS3/4A protease, preventing this polyprotein processing and thereby halting viral replication.[5] RASs in the NS3 protein can alter the conformation of the active site, reducing the binding affinity of this compound and diminishing its inhibitory effect.
References
- 1. Characterization of hepatitis C virus resistance to this compound reveals complex patterns of mutations following on-treatment breakthrough that are not observed at relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]
- 4. Unraveling the structural basis of this compound potency against clinically relevant substitutions in hepatitis C virus NS3/4A protease from genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Combination of this compound, a Hepatitis C Virus (HCV) NS3/4A Protease Inhibitor, and Elbasvir, an HCV NS5A Inhibitor, Demonstrates a High Genetic Barrier to Resistance in HCV Genotype 1a Replicons - PMC [pmc.ncbi.nlm.nih.gov]
The Synergy of Inhibition: A Technical Guide to Grazoprevir in Hepatitis C Combination Therapy
For Immediate Release
This technical guide provides an in-depth analysis of Grazoprevir, a potent second-generation direct-acting antiviral agent, and its pivotal role in combination therapies for the treatment of chronic Hepatitis C Virus (HCV) infection. Tailored for researchers, scientists, and drug development professionals, this document elucidates the mechanism of action, clinical efficacy, resistance profile, and the experimental underpinnings of this compound-based regimens.
Core Mechanism of Action: Targeting the HCV NS3/4A Protease
This compound is a highly specific and potent inhibitor of the HCV nonstructural protein 3/4A (NS3/4A) serine protease.[1][2][3] This viral enzyme is essential for the replication of HCV genotypes 1 and 4.[1][3] The NS3/4A protease is responsible for cleaving the virally encoded polyprotein into mature, functional nonstructural proteins (NS3, NS4A, NS4B, NS5A, and NS5B) that are critical for establishing the viral replication complex.[1][3][4][5][6]
By binding to the active site of the NS3/4A protease, this compound blocks this crucial proteolytic activity, thereby preventing the formation of the viral replication machinery and effectively halting viral propagation.[2][4][5][7] this compound exhibits picomolar inhibitory concentrations (IC50) against HCV genotypes 1a, 1b, and 4, demonstrating its high potency.[1][3]
Signaling Pathway: HCV Polyprotein Processing and Inhibition by this compound
Caption: Mechanism of this compound in inhibiting HCV replication.
The Power of Combination: this compound and Elbasvir
To enhance efficacy and mitigate the development of resistance, this compound is co-formulated with Elbasvir, an inhibitor of the HCV NS5A protein.[2][7] Elbasvir targets a different essential component of the viral replication complex.[8] This dual-target approach creates a high barrier to resistance, as the virus would need to develop mutations in two separate genes to overcome the effects of both drugs simultaneously.[9] The combination of this compound (100 mg) and Elbasvir (50 mg), marketed as Zepatier, is administered as a once-daily oral tablet.[7][10]
Clinical Efficacy: Sustained Virologic Response (SVR)
The combination of this compound and Elbasvir has demonstrated high rates of sustained virologic response (SVR), defined as undetectable HCV RNA 12 weeks after the completion of therapy (SVR12), across numerous clinical trials.[10][11] This regimen has proven effective in a wide range of patient populations, including treatment-naïve and treatment-experienced individuals, patients with compensated cirrhosis, and those with severe chronic kidney disease.[10][12][13]
Table 1: SVR12 Rates for this compound/Elbasvir Combination Therapy (12-Week Regimen)
| Patient Population | HCV Genotype | SVR12 Rate (%) | Clinical Trial Reference |
| Treatment-Naïve | 1a | 92% | C-EDGE TN[10] |
| 1b | 99% | C-EDGE TN[10] | |
| 4 | 100% | C-EDGE TN[10] | |
| 6 | 80% | C-EDGE TN[10] | |
| Treatment-Naïve with Cirrhosis | 1, 4, 6 | 97% | C-EDGE TN[10] |
| Treatment-Experienced | 1, 4, 6 | 92-98% | C-EDGE TE[14] |
| Stage 4-5 Chronic Kidney Disease | 1 | 99% | C-SURFER[13] |
| Elderly (≥65 years) | 1, 4 | 95.3% | Pooled Analysis[15] |
Resistance Profile and Management
The development of resistance-associated substitutions (RASs) is a potential challenge for all direct-acting antiviral agents. For this compound, substitutions at amino acid positions 155, 156, or 168 in the NS3 protease are known to confer resistance in vitro.[1][3]
However, clinical studies have shown that the presence of baseline NS3 RASs has a limited impact on the SVR12 rates of the this compound/Elbasvir combination.[16][17] In contrast, baseline NS5A RASs, particularly in patients with HCV genotype 1a, can reduce the efficacy of the 12-week regimen.[16][18]
For patients with genotype 1a infection and baseline NS5A RASs, extending the treatment duration to 16 weeks and adding Ribavirin has been shown to improve SVR rates.[18][19] This highlights the importance of resistance testing in certain patient populations to optimize treatment strategies.[16][20]
Logical Workflow: Clinical Decision-Making with this compound/Elbasvir
Caption: Treatment decision pathway for this compound/Elbasvir therapy.
Experimental Protocols
The development and characterization of this compound have been supported by a range of sophisticated experimental protocols.
HCV NS3/4A Protease Inhibition Assay
This in vitro assay quantifies the inhibitory activity of a compound against the HCV NS3/4A protease.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant HCV NS3/4A protease (e.g., from genotype 1b) is purified. A fluorogenic substrate, such as Ac-Glu-Glu-Val-Val-Ala-Cys-AMC, is used.[21]
-
Reaction Mixture: The assay is typically performed in a buffer solution (e.g., 50 mM HEPES, pH 7.4) containing dithiothreitol (DTT) and a detergent.[21]
-
Inhibition Assessment: The test compound (this compound) is pre-incubated with the enzyme for a defined period (e.g., 240 minutes) to allow for binding.[21]
-
Reaction Initiation and Measurement: The reaction is initiated by adding the substrate. The cleavage of the substrate by the protease releases a fluorescent molecule (AMC), and the increase in fluorescence is monitored over time using a microplate reader at specific excitation and emission wavelengths (e.g., 360 nm and 460 nm).[21]
-
Data Analysis: The rate of the enzymatic reaction is calculated from the change in fluorescence. The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.
HCV Replicon Assay for Antiviral Activity
This cell-based assay measures the ability of a compound to inhibit HCV RNA replication within human liver cells.
Methodology:
-
Cell Culture: Human hepatoma cells (e.g., Huh-7) harboring a subgenomic HCV replicon are used. These replicons contain the HCV nonstructural genes necessary for replication and a selectable marker (e.g., neomycin resistance).
-
Compound Treatment: The replicon-containing cells are seeded in microplates and treated with serial dilutions of the test compound (this compound).
-
Incubation: The cells are incubated for a period (e.g., 72 hours) to allow for HCV replication and the antiviral effect of the compound to manifest.
-
Quantification of HCV RNA: Total cellular RNA is extracted, and the level of HCV replicon RNA is quantified using a sensitive method like quantitative reverse transcription PCR (qRT-PCR).
-
Data Analysis: The EC50 value, the concentration of the compound that inhibits HCV RNA replication by 50%, is calculated. Cytotoxicity of the compound is also assessed in parallel to ensure that the observed antiviral effect is not due to cell death.[22]
Resistance-Associated Substitution (RAS) Detection
Identifying RASs is crucial for understanding treatment failure and guiding therapy.
Methodology:
-
Sample Collection: Patient serum or plasma samples are collected before (baseline) or after treatment.
-
RNA Extraction and Amplification: Viral RNA is extracted from the sample. The specific HCV gene of interest (e.g., NS3 or NS5A) is then amplified using reverse transcription polymerase chain reaction (RT-PCR).
-
Sequencing:
-
Sanger Sequencing: This method provides the consensus sequence of the viral population. It can reliably detect RASs that are present in at least 15-20% of the viral quasispecies.[16][23]
-
Next-Generation Sequencing (NGS): Also known as deep sequencing, NGS provides a much more sensitive analysis, capable of detecting minority viral variants that may be present at frequencies as low as 1%.[16][24]
-
-
Sequence Analysis: The obtained nucleotide sequences are compared to a wild-type reference sequence to identify amino acid substitutions known to be associated with drug resistance.
Experimental Workflow: From Patient Sample to Resistance Profile
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C38H50N6O9S | CID 44603531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]
- 6. Hepatitis C virus: life cycle in cells, infection and host response, and analysis of molecular markers influencing the outcome of infection and response to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Overview of HCV Life Cycle with a Special Focus on Current and Possible Future Antiviral Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Combination of this compound, a Hepatitis C Virus (HCV) NS3/4A Protease Inhibitor, and Elbasvir, an HCV NS5A Inhibitor, Demonstrates a High Genetic Barrier to Resistance in HCV Genotype 1a Replicons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound-Elbasvir Combination Therapy for Treatment-Naive Cirrhotic and Noncirrhotic Patients With Chronic Hepatitis C Virus Genotype 1, 4, or 6 Infection: A Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound-Elbasvir Combination T ... | Article | H1 Connect [archive.connect.h1.co]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. This compound plus elbasvir in treatment-naive and treatment-experienced patients with hepatitis C virus genotype 1 infection and stage 4-5 chronic kidney disease (the C-SURFER study): a combination phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. clf1.medpagetoday.com [clf1.medpagetoday.com]
- 15. Efficacy and Safety of Elbasvir/Grazoprevir in Hepatitis C Virus GT1- and GT4-Infected People Aged 65 Years or Older - PMC [pmc.ncbi.nlm.nih.gov]
- 16. hcvguidelines.org [hcvguidelines.org]
- 17. Characterization of hepatitis C virus resistance to this compound reveals complex patterns of mutations following on-treatment breakthrough that are not observed at relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effectiveness of elbasvir/grazoprevir plus ribavirin for hepatitis C virus genotype 1a infection and baseline NS5A resistance | Annals of Hepatology [elsevier.es]
- 19. Effectiveness of elbasvir/grazoprevir plus ribavirin for hepatitis C virus genotype 1a infection and baseline NS5A resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Understanding Hepatitis C Virus Drug Resistance: Clinical Implications for Current and Future Regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Preclinical Characteristics of the Hepatitis C Virus NS3/4A Protease Inhibitor ITMN-191 (R7227) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. diva-portal.org [diva-portal.org]
- 24. Frontiers | Emergence and Persistence of Resistance-Associated Substitutions in HCV GT3 Patients Failing Direct-Acting Antivirals [frontiersin.org]
Early Synergistic Effects of Grazoprevir in Combination with Other Direct-Acting Antivirals: A Technical Overview
This guide provides an in-depth analysis of the early research into the synergistic and additive effects of Grazoprevir, a second-generation NS3/4A protease inhibitor, when used in combination with other direct-acting antivirals (DAAs) for the treatment of Hepatitis C Virus (HCV). The focus is on the foundational in vitro and clinical studies that established the efficacy of these combination therapies, particularly with the NS5A inhibitor Elbasvir and the NS5B polymerase inhibitor Sofosbuvir.
Mechanism of Action and Rationale for Combination Therapy
This compound is a potent inhibitor of the HCV NS3/4A protease, an enzyme crucial for cleaving the viral polyprotein into mature, functional proteins essential for viral replication.[1][2][3] By blocking this process, this compound halts the viral life cycle. However, monotherapy with DAAs often leads to the rapid selection of resistance-associated variants (RAVs).[4]
The primary rationale for combining this compound with other DAAs is to target multiple, independent steps in the HCV replication cycle. This multi-targeted approach is designed to:
-
Increase the antiviral potency.
-
Broaden the spectrum of activity across different HCV genotypes.
-
Establish a high genetic barrier to the emergence of resistance.[4][5]
Early research primarily focused on combining this compound with NS5A inhibitors like Elbasvir and NS5B polymerase inhibitors like Sofosbuvir. Elbasvir targets the NS5A protein, which is vital for both viral RNA replication and virion assembly, while Sofosbuvir, a nucleotide analog, inhibits the NS5B RNA-dependent RNA polymerase, terminating the elongation of the viral RNA strand.[6][7]
In Vitro Synergy and Resistance Barrier Assessment
Experimental Protocols
HCV Replicon Assay: Early in vitro studies extensively used HCV replicon systems to quantify the antiviral activity of DAAs. These systems consist of cultured human hepatoma cells (e.g., Huh-7) that harbor a subgenomic or full-length HCV RNA molecule capable of autonomous replication.
-
Cell Plating: Huh-7 cells containing an HCV genotype 1a replicon were seeded in 96-well plates.
-
Drug Application: A matrix of serial dilutions of this compound and a partner DAA (e.g., Elbasvir) was added to the cells.
-
Incubation: The plates were incubated for a period, typically 72 hours, to allow for HCV RNA replication.
-
Quantification: HCV RNA levels were quantified using methods like quantitative reverse transcription polymerase chain reaction (qRT-PCR) or a reporter gene (e.g., luciferase) assay.
-
Data Analysis: The concentration of a drug required to inhibit viral replication by 50% or 90% (EC50 or EC90) was calculated. Synergy was assessed using computational software like MacSynergy II, which calculates synergy volumes based on the deviation of the observed combination effect from an expected additive effect.[4][8]
Colony Formation (Resistance Selection) Assay: This assay was used to evaluate the genetic barrier to resistance.
-
Cell Plating: Replicon cells were plated at a high density.
-
Drug Selection: Cells were treated with high concentrations of this compound, Elbasvir, or the combination, typically at multiples of their EC90 values.
-
Incubation: The cells were incubated for several weeks under drug pressure.
-
Colony Counting: Only cells with resistance mutations that allow them to replicate in the presence of the drug(s) will survive and form colonies. These colonies were then stained and counted.
-
Sequencing: RNA from the resistant colonies was sequenced to identify the specific resistance-associated variants (RAVs).[4][5]
Data Presentation: In Vitro Potency and Synergy
Studies demonstrated that this compound and Elbasvir were independently highly potent against wild-type HCV genotype 1a replicons.[4][5] When combined, they exhibited an additive to synergistic effect on the inhibition of HCV RNA replication.[5][8] Crucially, no cross-resistance was observed; this compound remained fully active against replicons with Elbasvir-resistant NS5A RAVs, and vice versa.[5]
| Drug | Target | HCV Genotype | EC50 (nM) | EC90 (nM) | Source |
| This compound | NS3/4A | 1a | 0.4 | 0.9 - 1.5 | [4][5] |
| Elbasvir | NS5A | 1a | 0.004 | 0.006 | [4][5] |
| Combination | HCV Genotype | Interaction Analysis | Result | Source |
| This compound + Elbasvir | 1a | MacSynergy II | Additive to minor synergy | [4][8] |
The combination of this compound and Elbasvir presented a high barrier to resistance. While resistant colonies emerged when either drug was used alone, even at 100-fold multiples of their EC90, the combination suppressed the emergence of resistant colonies at just a 10-fold multiple of their respective EC90 values.[4][5]
Clinical Synergy: Efficacy in Human Trials
The synergistic and additive effects observed in vitro translated to high efficacy rates in clinical trials. The combination of this compound (100 mg) and Elbasvir (50 mg) in a fixed-dose combination tablet (Zepatier®) became a cornerstone of early interferon-free HCV therapy.
Experimental Protocols: Clinical Trial Design
Clinical studies were typically Phase 2 or 3, multicenter, randomized trials. A common design was:
-
Patient Screening & Enrollment: Patients with chronic HCV (specific genotypes), with or without cirrhosis, and either treatment-naïve or treatment-experienced were enrolled. Key baseline characteristics, including viral load and the presence of RAVs, were documented.
-
Randomization: Patients were randomly assigned to different treatment arms, such as immediate treatment with this compound/Elbasvir or a deferred treatment (placebo) group.[9][10]
-
Treatment: Patients received a once-daily oral regimen, for example, this compound 100 mg / Elbasvir 50 mg, for a fixed duration (e.g., 12 weeks).[9] Some trials explored different durations or the addition of ribavirin.[11]
-
Monitoring: Patients were monitored for safety (adverse events) and efficacy (HCV RNA levels) throughout the treatment period.
-
Primary Endpoint Assessment: The primary measure of efficacy was Sustained Virologic Response 12 weeks after the end of treatment (SVR12), defined as having an undetectable HCV RNA level.[9][12]
Data Presentation: Clinical Efficacy (SVR12)
This compound in Combination with Elbasvir: Clinical trials like C-SURFER and C-WORTHY demonstrated high SVR12 rates for the this compound/Elbasvir combination across various patient populations, including difficult-to-treat groups such as those with cirrhosis, chronic kidney disease, and HIV/HCV co-infection.[9][12]
| Trial / Population | Genotype | Cirrhosis Status | Prior Treatment | Regimen | SVR12 Rate | Source |
| C-WORTHY | 1 | Non-cirrhotic | Naïve | GZR/EBR for 12 weeks | 97% (28/29) | [13] |
| C-WORTHY | 1 | Cirrhotic | Naïve | GZR/EBR for 12 weeks | 90% (28/31) | [13] |
| C-SURFER | 1 | N/A (Stage 4-5 CKD) | Naïve & Experienced | GZR/EBR for 12 weeks | 99% (115/116) | [12] |
| Pivotal Trial | 1a | Both | Naïve | GZR/EBR for 12 weeks | 92% (144/157) | [9] |
| Pivotal Trial | 1b | Both | Naïve | GZR/EBR for 12 weeks | 99% (129/131) | [9] |
| Pivotal Trial | 4 | Both | Naïve | GZR/EBR for 12 weeks | 100% (18/18) | [9] |
This compound in Combination with Sofosbuvir (+/- Elbasvir): To tackle more challenging HCV genotypes, particularly genotype 3, studies like C-SWIFT and C-ISLE evaluated this compound/Elbasvir in combination with Sofosbuvir. This triple-DAA regimen targets three distinct viral proteins, further enhancing potency.
| Trial | Genotype | Cirrhosis Status | Prior Treatment | Regimen | SVR12 Rate | Source |
| C-SWIFT | 3 | Non-cirrhotic | Naïve | GZR/EBR + SOF for 8 weeks | 93% (14/15) | [14][15] |
| C-SWIFT | 3 | Non-cirrhotic | Naïve | GZR/EBR + SOF for 12 weeks | 100% (14/14) | [14][15] |
| C-ISLE | 3 | Cirrhotic | Naïve | GZR/EBR + SOF for 12 weeks | 96% (23/24) | [11][16] |
| C-ISLE | 3 | Cirrhotic | Experienced | GZR/EBR + SOF for 12 weeks | 100% (17/17) | [11][16] |
Conclusion
Early research on this compound combination therapies provided a robust foundation for its clinical use. In vitro studies definitively established an additive to synergistic relationship with the NS5A inhibitor Elbasvir and demonstrated a high genetic barrier to resistance, a critical factor for successful antiviral therapy. These preclinical findings were validated in numerous clinical trials, which showed high rates of sustained virologic response across a spectrum of HCV genotypes and patient populations, including those historically considered difficult to cure. The combination of this compound with other DAA classes, by targeting multiple viral functions simultaneously, exemplified a highly successful strategy in the fight against chronic hepatitis C.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Elbasvirthis compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. Elbasvir/Grazoprevir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound/elbasvir combination therapy for HCV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Combination of this compound, a Hepatitis C Virus (HCV) NS3/4A Protease Inhibitor, and Elbasvir, an HCV NS5A Inhibitor, Demonstrates a High Genetic Barrier to Resistance in HCV Genotype 1a Replicons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound-Elbasvir Combination Therapy for Treatment-Naive Cirrhotic and Noncirrhotic Patients With Chronic Hepatitis C Virus Genotype 1, 4, or 6 Infection: A Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound-Elbasvir Combination T ... | Article | H1 Connect [archive.connect.h1.co]
- 11. This compound/elbasvir + sofosbuvir highly effective for hard-to-treat genotype 3 hepatitis C patients | aidsmap [aidsmap.com]
- 12. This compound plus elbasvir in treatment-naive and treatment-experienced patients with hepatitis C virus genotype 1 infection and stage 4-5 chronic kidney disease (the C-SURFER study): a combination phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Elbasvir/Grazoprevir: A Review of the Latest Agent in the Fight against Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Short-duration treatment with elbasvir/grazoprevir and sofosbuvir for hepatitis C: A randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. natap.org [natap.org]
- 16. Elbasvir/grazoprevir and sofosbuvir for hepatitis C virus genotype 3 infection with compensated cirrhosis: A randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Methodology for HCV Replicon Assay using Grazoprevir
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C Virus (HCV) infection is a major global health issue, leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma. The development of direct-acting antivirals (DAAs) has transformed HCV treatment, achieving sustained virologic response (SVR) rates exceeding 90%.[1][2] Grazoprevir is a potent, second-generation, pan-genotype DAA that targets the HCV NS3/4A protease, an enzyme critical for viral replication.[3][4][5] The HCV replicon system is a foundational tool in the discovery and characterization of DAAs like this compound, providing a safe and efficient cell-based model to quantify antiviral activity.[1][2][6]
This document provides a detailed methodology for utilizing an HCV replicon assay to determine the in-vitro efficacy of this compound.
Mechanism of Action: this compound
The HCV genome is translated into a single large polyprotein, which must be cleaved by viral and host proteases to produce mature, functional proteins.[6][7] The HCV NS3/4A serine protease is responsible for cleaving the polyprotein at four specific sites, which is essential for the formation of the viral replication complex.[6] this compound is a highly specific inhibitor of the NS3/4A protease.[4][7][8] By binding to the enzyme's active site, this compound blocks the processing of the viral polyprotein, thereby halting the production of essential viral proteins and inhibiting viral replication.[5][7][9]
Principle of the HCV Replicon Assay
HCV replicon systems are indispensable for studying viral replication and screening antiviral compounds.[2] These systems utilize subgenomic HCV RNA molecules that can replicate autonomously within cultured hepatoma cells, typically Huh-7 cells.[1][10] The replicon RNA contains the HCV non-structural proteins (NS3 to NS5B), which are necessary for replication, but lacks the structural proteins, rendering the system non-infectious.[1][10]
To facilitate quantification, replicons are often engineered to include a reporter gene (e.g., luciferase) or a selectable marker (e.g., neomycin phosphotransferase, neo).[1][2] In a typical assay, cells are transfected with the replicon RNA and then treated with the antiviral compound. The compound's efficacy is determined by measuring the reduction in reporter gene expression or RNA levels compared to untreated controls.
Experimental Protocol: this compound Potency Determination
This protocol outlines the steps to determine the 50% effective concentration (EC50) of this compound in a stable HCV replicon cell line expressing a reporter like luciferase.
1. Materials and Reagents
-
Huh-7 cell line harboring a stable HCV replicon (e.g., Genotype 1a or 1b with a luciferase reporter)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Non-Essential Amino Acids (NEAA)
-
G418 (Geneticin) for selection
-
Trypsin-EDTA
-
This compound (analytical grade)
-
Dimethyl Sulfoxide (DMSO, cell culture grade)
-
96-well cell culture plates (white, solid-bottom for luminescence)
-
Luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™)
-
Luminometer
2. Experimental Workflow
3. Detailed Procedure
-
Cell Culture Maintenance:
-
Culture the stable HCV replicon Huh-7 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, 1% NEAA, and an appropriate concentration of G418 (e.g., 500 µg/mL) to maintain the replicon.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells every 3-4 days, before they reach confluency.
-
-
Assay Procedure:
-
Cell Plating: On the day of the experiment, trypsinize and count the cells. Seed the cells into white, solid-bottom 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of G418-free medium.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a 10-point, 3-fold serial dilution series in culture medium. The final DMSO concentration in all wells should be kept constant and non-toxic (e.g., ≤0.5%).
-
Drug Treatment: After allowing cells to adhere for 18-24 hours, remove the medium and add 100 µL of medium containing the various concentrations of this compound. Include "cells + DMSO" wells as the 0% inhibition control and "cells only" wells as a baseline.
-
Incubation: Incubate the plates for 72 hours at 37°C with 5% CO2.
-
-
Quantification of HCV Replication (Luciferase Assay):
-
Remove plates from the incubator and allow them to equilibrate to room temperature.
-
Add luciferase assay reagent to each well according to the manufacturer's instructions (e.g., 100 µL per well).
-
Incubate for 5-10 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
Measure the luminescence signal using a plate-reading luminometer.
-
-
Alternative Quantification (RT-qPCR):
-
Instead of a luciferase assay, total RNA can be extracted from the cells.
-
Perform a one-step reverse transcription-quantitative PCR (RT-qPCR) using primers and probes specific for a conserved region of the HCV genome (e.g., the 5' non-translated region).[11]
-
Normalize HCV RNA levels to a housekeeping gene (e.g., GAPDH) to account for differences in cell number.
-
4. Data Analysis
-
Average the raw luminescence values for replicate wells.
-
Normalize the data by setting the average of the DMSO-only control wells to 100% replication and the background (media-only wells) to 0%.
-
Calculate the percentage of inhibition for each this compound concentration.
-
Plot the percent inhibition against the log of the this compound concentration and fit the data to a four-parameter variable slope (sigmoidal dose-response) model using appropriate software (e.g., GraphPad Prism) to determine the EC50 value.[12]
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize the reported potency of this compound against various HCV genotypes in both cell-based replicon assays (EC50) and biochemical enzyme assays (IC50).
Table 1: Potency of this compound in Cell-Based HCV Replicon Assays
| HCV Genotype | Replicon Type | EC50 (nM) | Reference |
| 1a | GT1a(H77) | 0.4 | [3][12] |
| 1b | GT1b(Con1) | 0.2 | [3] |
| 2a | Chimeric (JFH-1 backbone) | 1.1 | [3][12] |
| 3a | Full-length GT3a | 8.7 | [3][12] |
| 4a | Chimeric (JFH-1 backbone) | 0.3 | [3] |
| 5a | Chimeric (JFH-1 backbone) | 0.3 | [3] |
| 6a | Chimeric (JFH-1 backbone) | 0.5 | [3] |
EC50 (50% effective concentration) is the concentration of drug required to inhibit HCV RNA replication by 50% in cell culture.
Table 2: Inhibitory Activity of this compound in NS3/4A Enzyme Assays
| HCV Genotype | IC50 (pM) | Reference |
| 1a | 7 | [4][8] |
| 1b | 4 | [4][8] |
| 4a | 62 | [4][8] |
IC50 (50% inhibitory concentration) is the concentration of drug required to inhibit the activity of the isolated NS3/4A protease enzyme by 50%.
The data demonstrates that this compound is a potent inhibitor of HCV replication across multiple genotypes, with activity in the subnanomolar to single-digit nanomolar range in cellular assays.[3] The potent enzymatic inhibition translates well to cell-based antiviral activity.[3]
References
- 1. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 2. HCV Replicon Systems: Workhorses of Drug Discovery and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unraveling the structural basis of this compound potency against clinically relevant substitutions in hepatitis C virus NS3/4A protease from genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]
- 8. This compound | C38H50N6O9S | CID 44603531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Advancing high-throughput anti-HCV drug screening: a novel dual-reporter HCV replicon model with real-time monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 33257 - Hepatitis C Virus HCV Quantitative NAAT | Clinical | Eurofins-Viracor [eurofins-viracor.com]
- 12. The Combination of this compound, a Hepatitis C Virus (HCV) NS3/4A Protease Inhibitor, and Elbasvir, an HCV NS5A Inhibitor, Demonstrates a High Genetic Barrier to Resistance in HCV Genotype 1a Replicons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Grazoprevir's Efficacy in Primary Human Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the antiviral efficacy and cytotoxicity of Grazoprevir, a potent Hepatitis C Virus (HCV) NS3/4A protease inhibitor, using primary human hepatocytes. This in vitro model is highly relevant for preclinical drug development due to its physiological similarity to the human liver, the primary site of HCV replication.
Introduction to this compound
This compound is a direct-acting antiviral (DAA) medication employed in combination therapies to treat chronic Hepatitis C. It specifically targets and inhibits the HCV NS3/4A serine protease, an enzyme crucial for the cleavage of the viral polyprotein into mature, functional proteins essential for viral replication. By blocking this process, this compound effectively halts the viral life cycle.
HCV NS3/4A Protease Signaling Pathway and Inhibition by this compound
The HCV genome is translated into a single large polyprotein that must be cleaved by host and viral proteases to produce functional viral proteins. The NS3/4A protease is responsible for cleaving the polyprotein at four specific sites to release the nonstructural proteins NS3, NS4A, NS4B, NS5A, and NS5B, which are essential for forming the viral replication complex. This compound acts as a potent inhibitor of this enzymatic activity.
Application Notes and Protocols: Determining the EC50 of Grazoprevir Against HCV Variants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grazoprevir is a potent, second-generation, direct-acting antiviral (DAA) agent that targets the hepatitis C virus (HCV) NS3/4A protease.[1] This enzyme is crucial for the cleavage of the HCV polyprotein, a necessary step for viral replication.[1] Determining the half-maximal effective concentration (EC50) of this compound against various HCV genotypes and resistance-associated variants (RAVs) is fundamental for understanding its antiviral activity, predicting clinical efficacy, and monitoring for the emergence of drug resistance.
These application notes provide detailed protocols for determining the EC50 of this compound using a cell-based HCV replicon assay, a widely accepted method for evaluating the potency of HCV inhibitors in a cellular context.[2][3]
Mechanism of Action of this compound
This compound is a highly specific inhibitor of the HCV NS3/4A serine protease.[4][5] The HCV genome is translated into a single large polyprotein that must be cleaved by viral and host proteases into functional structural and non-structural (NS) proteins.[4] The NS3/4A protease is responsible for cleaving multiple sites within the viral polyprotein.[1] By binding to the active site of the NS3/4A protease, this compound blocks this cleavage process, thereby halting the production of essential viral proteins and inhibiting viral replication.[4][6]
Data Presentation: EC50 of this compound Against HCV Genotypes and Variants
The following table summarizes the in vitro activity of this compound against various HCV genotypes and common resistance-associated variants (RAVs) in the NS3 protein. Data is compiled from published literature and presented as mean EC50 values.
| HCV Genotype/Variant | EC50 (nM) | Fold Change vs. Wild-Type | Reference |
| Genotype 1a (Wild-Type) | 0.9 | - | [7][8] |
| Genotype 1b (Wild-Type) | 0.4 | - | [] |
| Genotype 2a | Subnanomolar to single-digit nanomolar | - | [10] |
| Genotype 2b | Subnanomolar to single-digit nanomolar | - | [10] |
| Genotype 3a | Less potent than against GT1 | - | [10] |
| Genotype 4 | Subnanomolar to single-digit nanomolar | - | [10] |
| Genotype 5 | Subnanomolar to single-digit nanomolar | - | [10] |
| Genotype 6 | Subnanomolar to single-digit nanomolar | - | [10] |
| NS3 R155K (GT1a) | 3.3-fold increase | 3.3 | [11] |
| NS3 A156T/V | Confers resistance | - | [12] |
| NS3 D168A/E/V | Confers significant resistance | - | [12] |
| NS3 I170V (GT1a) | 2.6-fold increase | 2.6 | [11] |
Note: EC50 values can vary depending on the specific replicon system and assay conditions used.
Experimental Protocols
Protocol 1: Determination of this compound EC50 using a Stable HCV Replicon Cell Line
This protocol describes the use of a stable Huh-7 cell line containing a subgenomic HCV replicon that expresses a reporter gene (e.g., luciferase) for the quantification of viral replication.
Materials:
-
Huh-7 cell line harboring an HCV replicon (e.g., Genotype 1b)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Non-essential amino acids (NEAA)
-
G418 (Geneticin) for selection
-
This compound (analytical grade)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Culture Maintenance:
-
Culture the HCV replicon-containing Huh-7 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, 1% NEAA, and an appropriate concentration of G418 (e.g., 500 µg/mL) to maintain the replicon.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells every 3-4 days to maintain sub-confluent cultures.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations for the assay (e.g., a 10-point, 3-fold dilution series starting from 10 nM).
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
-
Cell Plating:
-
Trypsinize and resuspend the HCV replicon cells in G418-free medium.
-
Adjust the cell density to a predetermined optimal concentration (e.g., 5 x 10^3 cells/well).
-
Seed the cells into a 96-well white, clear-bottom cell culture plate.
-
-
Drug Treatment:
-
After allowing the cells to adhere for 24 hours, carefully remove the medium.
-
Add the prepared this compound dilutions and the vehicle control to the respective wells in triplicate.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Quantification of HCV Replication (Luciferase Assay):
-
After the 72-hour incubation, remove the medium from the wells.
-
Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the chosen luciferase assay system.
-
Read the luminescence signal using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control (0% inhibition) and a background control (cells without replicon, 100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the EC50 value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Cytotoxicity Assay
It is crucial to assess the cytotoxicity of this compound to ensure that the observed reduction in HCV replication is not due to adverse effects on the host cells.
Materials:
-
Huh-7 parental cell line (without replicon)
-
Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Other materials as listed in Protocol 1.
Procedure:
-
Follow steps 1-4 of Protocol 1, using the parental Huh-7 cell line instead of the replicon cells.
-
After the 72-hour incubation with this compound, measure cell viability using a suitable assay according to the manufacturer's protocol.
-
Calculate the 50% cytotoxic concentration (CC50) in the same manner as the EC50.
-
The selectivity index (SI) can be calculated as CC50 / EC50, which provides a measure of the drug's therapeutic window.
Mandatory Visualizations
HCV Polyprotein Processing and Inhibition by this compound
Caption: HCV polyprotein processing by host and viral proteases, and inhibition by this compound.
Experimental Workflow for EC50 Determination
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Development of Cell-Based Assays for In Vitro Characterization of Hepatitis C Virus NS3/4A Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of cell-based assays for in vitro characterization of hepatitis C virus NS3/4A protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]
- 5. This compound | C38H50N6O9S | CID 44603531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. The Combination of this compound, a Hepatitis C Virus (HCV) NS3/4A Protease Inhibitor, and Elbasvir, an HCV NS5A Inhibitor, Demonstrates a High Genetic Barrier to Resistance in HCV Genotype 1a Replicons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Unraveling the structural basis of this compound potency against clinically relevant substitutions in hepatitis C virus NS3/4A protease from genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of hepatitis C virus resistance to this compound reveals complex patterns of mutations following on-treatment breakthrough that are not observed at relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
Application of Grazoprevir in Studying HCV Protease Function
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Grazoprevir, a potent and selective second-generation inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease, as a critical tool in virological research and drug development. This document outlines detailed protocols for key experiments, summarizes quantitative data on this compound's activity, and illustrates the signaling pathways affected by the HCV NS3/4A protease.
Introduction
Hepatitis C is a global health concern, and the HCV NS3/4A serine protease is a primary target for antiviral therapies. This enzyme is essential for the cleavage of the HCV polyprotein into mature non-structural proteins, a critical step in the viral replication cycle.[1][2] this compound (formerly MK-5172) is a macrocyclic NS3/4A protease inhibitor that demonstrates potent activity against multiple HCV genotypes and variants resistant to first-generation protease inhibitors.[3][4] Its high specificity and potency make it an invaluable tool for elucidating the function of the HCV protease and for the development of novel antiviral agents.
Mechanism of Action
This compound is a direct-acting antiviral (DAA) that specifically targets the HCV NS3/4A protease.[1][5] The NS3 protein contains the serine protease domain, and the NS4A protein acts as a cofactor, anchoring the NS3 protease to intracellular membranes and enhancing its enzymatic activity.[6][7] this compound binds to the active site of the NS3 protease, inhibiting its function and thereby preventing the processing of the viral polyprotein.[8] This disruption of the viral life cycle leads to a rapid reduction in HCV RNA levels.[8]
Data Presentation
The following tables summarize the in vitro activity of this compound against various HCV genotypes and common resistance-associated substitutions (RASs).
Table 1: In Vitro Potency of this compound Against Wild-Type HCV Genotypes
| HCV Genotype | Enzymatic Assay (IC50, nM) | Replicon Assay (EC50, nM) | Reference(s) |
| Genotype 1a | 0.01 | 0.4 | [4][9] |
| Genotype 1b | 0.004 - 0.01 | 0.5 | [1][9] |
| Genotype 2a | 0.08 | 2.0 | [9] |
| Genotype 2b | 0.15 | - | [9] |
| Genotype 3a | 0.90 | 1.8 | [9] |
| Genotype 4a | 0.062 | 0.7 | [1][10] |
| Genotype 5a | - | 0.3 | [4] |
| Genotype 6a | - | 0.2 | [4] |
Table 2: Activity of this compound Against Common NS3 Resistance-Associated Substitutions (RASs) in Genotype 1a
| NS3 Substitution | Fold Change in EC50 (vs. Wild-Type) | Reference(s) |
| Q80K | 0.7 | [4] |
| R155K | 0.8 | [4][11] |
| A156T | 2.0 | [4] |
| D168A | 2.3 | [4] |
| D168V | 1.9 | [4] |
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below.
Protocol 1: HCV NS3/4A Protease Enzymatic Assay (FRET-based)
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound against the HCV NS3/4A protease using a Fluorescence Resonance Energy Transfer (FRET) assay.
Materials:
-
Recombinant HCV NS3/4A protease (genotype-specific)
-
FRET-based peptide substrate (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]A-SK(Dabcyl)-NH2)
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM DTT, 40% glycerol, 0.1% n-octyl-β-D-glucopyranoside
-
This compound (dissolved in DMSO)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations.
-
Add 25 µL of the diluted this compound or DMSO (as a control) to the wells of the 384-well plate.
-
Add 25 µL of the recombinant HCV NS3/4A protease solution (final concentration ~5-10 nM) to each well.
-
Incubate the plate at 30°C for 30 minutes.
-
Initiate the reaction by adding 50 µL of the FRET substrate solution (final concentration ~100-200 nM).
-
Immediately measure the fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) kinetically for 30-60 minutes at 30°C.
-
Calculate the initial reaction rates (V) from the linear phase of the fluorescence increase.
-
Determine the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[12][13]
Protocol 2: Cell-Based HCV Replicon Assay
This protocol outlines the determination of the half-maximal effective concentration (EC50) of this compound using a cell-based HCV replicon system.
Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b with a luciferase reporter gene).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and G418 (for selection).
-
This compound (dissolved in DMSO).
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the Huh-7 replicon cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or DMSO (as a control).
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol.
-
In a parallel plate, assess cell viability using a suitable method (e.g., MTT or CellTiter-Glo assay) to determine the cytotoxic concentration (CC50) of the compound.
-
Calculate the percentage of inhibition of HCV replication for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[2][14]
Protocol 3: HCV Resistance Profiling
This protocol describes the selection and characterization of this compound-resistant HCV replicons.
Procedure:
-
Culture HCV replicon cells in the presence of a low concentration of this compound (e.g., at the EC50 value).
-
Gradually increase the concentration of this compound in the culture medium over several passages to select for resistant cell colonies.
-
Isolate individual resistant colonies and expand them.
-
Extract total RNA from the resistant cell clones.
-
Perform RT-PCR to amplify the NS3/4A coding region of the HCV replicon.
-
Sequence the amplified PCR products to identify mutations in the NS3/4A gene.
-
Introduce the identified mutations into a wild-type replicon construct using site-directed mutagenesis.
-
Perform a transient replicon assay (as described in Protocol 2) with the mutant replicons to confirm their resistance to this compound and determine the fold-change in EC50 compared to the wild-type replicon.[15][16]
Signaling Pathways and Experimental Workflows
The HCV NS3/4A protease not only processes the viral polyprotein but also plays a crucial role in evading the host's innate immune response by cleaving key signaling molecules.
HCV Polyprotein Processing by NS3/4A Protease
The HCV genome is translated into a single large polyprotein that is subsequently cleaved by host and viral proteases to generate functional viral proteins. The NS3/4A protease is responsible for four of these cleavages.
Caption: HCV polyprotein processing by NS3/4A protease and its inhibition by this compound.
Evasion of Innate Immunity by HCV NS3/4A Protease
HCV NS3/4A protease can cleave and inactivate key adaptor proteins in the host's innate immune signaling pathways, such as MAVS (Mitochondrial Antiviral-Signaling protein) and TRIF (TIR-domain-containing adapter-inducing interferon-β). This cleavage prevents the induction of type I interferons and other antiviral responses.[1][8][17][18]
Caption: HCV NS3/4A-mediated evasion of innate immunity and its reversal by this compound.
Experimental Workflow for Characterizing this compound
The following diagram illustrates a typical workflow for the preclinical characterization of this compound's activity against HCV protease.
Caption: Experimental workflow for the in vitro characterization of this compound.
Conclusion
This compound serves as an indispensable research tool for investigating the intricacies of HCV NS3/4A protease function. The protocols and data presented herein provide a framework for utilizing this compound to study enzyme kinetics, viral replication, and the mechanisms of drug resistance. Furthermore, understanding how this compound restores the host's innate immune response by inhibiting NS3/4A-mediated cleavage of MAVS and TRIF opens new avenues for exploring host-virus interactions and developing novel therapeutic strategies against Hepatitis C.
References
- 1. Immune evasion by hepatitis C virus NS3/4A protease-mediated cleavage of the Toll-like receptor 3 adaptor protein TRIF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Novel Approach to Develop New and Potent Inhibitors for the Simultaneous Inhibition of Protease and Helicase Activities of HCV NS3/4A Protease: A Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Activation and evasion of antiviral innate immunity by hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Micro-PET imaging of hepatitis C virus NS3/4A protease activity using a protease-activatable retention probe [frontiersin.org]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. eurogentec.com [eurogentec.com]
- 13. researchgate.net [researchgate.net]
- 14. pubcompare.ai [pubcompare.ai]
- 15. hcvguidelines.org [hcvguidelines.org]
- 16. Characterization of hepatitis C virus resistance to this compound reveals complex patterns of mutations following on-treatment breakthrough that are not observed at relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Optimizing Grazoprevir Solubility for Cell Culture Experiments: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the solubility of Grazoprevir for cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as MK-5172, is a potent and specific inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease.[1] The NS3/4A protease is an enzyme essential for the replication of HCV. It is responsible for cleaving the HCV polyprotein into mature non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B) that are necessary for the formation of the viral replication complex.[2][3][4] By inhibiting this protease, this compound blocks the viral replication cycle.[1]
Q2: What are the solubility properties of this compound?
This compound is a crystalline solid that is sparingly soluble in aqueous buffers. It is, however, soluble in several organic solvents. The approximate solubility in common laboratory solvents is summarized in the table below.
| Solvent | Approximate Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | 25 - 100 |
| Dimethylformamide (DMF) | 30 |
| Ethanol | 15 |
| Aqueous Buffer (DMF:PBS 1:4, pH 7.2) | ~0.2 |
Data sourced from product information sheets.[5]
Q3: Which solvent should I use to prepare a stock solution of this compound?
For cell culture applications, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of hydrophobic compounds like this compound. It is recommended to use a high concentration of this compound in 100% DMSO to create a stock solution (e.g., 10 mM). This allows for the addition of a small volume of the stock solution to the cell culture medium, minimizing the final DMSO concentration.
Q4: What is the maximum concentration of DMSO that is safe for my cells?
The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5% (v/v) to avoid significant cytotoxicity. Some sensitive cell lines may require even lower concentrations (e.g., <0.1%). It is always recommended to perform a vehicle control experiment (treating cells with the same concentration of DMSO as used for the drug treatment) to assess the impact of the solvent on your specific cell line.
Q5: How do I determine the optimal working concentration of this compound for my experiments?
The optimal working concentration of this compound will depend on the specific cell line and the goals of your experiment. It is crucial to determine a concentration that is effective in inhibiting its target without causing significant cell death.
To determine this, you should perform a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo® assay) to determine the 50% cytotoxic concentration (CC50) of this compound in your chosen cell line, such as Huh-7 or HepG2 cells. In parallel, you can determine the 50% effective concentration (EC50) for its antiviral activity. The optimal working concentration will be a balance between efficacy and minimal cytotoxicity. Published EC50 values for this compound's antiviral activity in Huh-7 cells are in the low nanomolar range.[6]
Troubleshooting Guide
Issue 1: My this compound stock solution in DMSO is not dissolving completely.
-
Possible Cause: The concentration of this compound may be too high for the volume of DMSO used.
-
Solution:
-
Gently warm the solution at 37°C for a short period.
-
Use sonication to aid in dissolution.
-
If the compound still does not dissolve, increase the volume of DMSO to create a more dilute stock solution.
-
Issue 2: this compound precipitates out of solution when I add it to my cell culture medium.
-
Possible Cause 1: The aqueous solubility of this compound is low, and adding a concentrated DMSO stock directly to the medium can cause it to crash out of solution.
-
Solution 1:
-
Instead of adding the this compound stock directly to the full volume of media, first, make an intermediate dilution in a smaller volume of pre-warmed (37°C) cell culture medium.
-
Pipette the diluted this compound solution up and down gently to mix.
-
Add this intermediate dilution to the rest of your cell culture medium.
-
-
Possible Cause 2: The final concentration of this compound in the cell culture medium exceeds its aqueous solubility limit.
-
Solution 2:
-
Review your calculations to ensure you are not exceeding the known aqueous solubility of this compound (approximately 0.2 mg/mL in a 1:4 DMF:PBS solution).[5]
-
Consider lowering the final working concentration of this compound if precipitation persists.
-
-
Possible Cause 3: The temperature of the cell culture medium is too low.
-
Solution 3: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.
Issue 3: I am observing unexpected cytotoxicity in my experiments.
-
Possible Cause 1: The final concentration of DMSO in the cell culture medium is too high.
-
Solution 1:
-
Calculate the final percentage of DMSO in your culture wells.
-
If it exceeds 0.5%, prepare a more concentrated stock solution of this compound in DMSO so that a smaller volume is needed for your working concentration.
-
Always include a DMSO-only vehicle control to differentiate between solvent-induced and compound-induced cytotoxicity.
-
-
Possible Cause 2: The working concentration of this compound is cytotoxic to your specific cell line.
-
Solution 2: Perform a dose-response cell viability assay to determine the CC50 of this compound for your cells. Use concentrations well below the CC50 for your experiments.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 766.9 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out 7.67 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube until the this compound is completely dissolved. Gentle warming at 37°C or brief sonication can be used to aid dissolution if necessary.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Determining the Maximum Tolerated DMSO Concentration
Materials:
-
Your cell line of interest (e.g., Huh-7, HepG2)
-
Complete cell culture medium
-
96-well cell culture plates
-
Anhydrous DMSO
-
Cell viability assay reagent (e.g., MTT, XTT)
Procedure:
-
Seed your cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of DMSO in complete cell culture medium to achieve final concentrations ranging from 0.05% to 2% (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%). Also, include a no-DMSO control.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of DMSO.
-
Incubate the plate for the duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Determine the highest concentration of DMSO that does not significantly reduce cell viability compared to the no-DMSO control. This will be your maximum tolerated DMSO concentration.
Visualizations
Caption: Experimental workflow for preparing and using this compound in cell culture.
Caption: Mechanism of action of this compound in inhibiting HCV replication.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Lifecycle - HCV Biology - Hepatitis C Online [hepatitisc.uw.edu]
- 3. mdpi.com [mdpi.com]
- 4. Hepatitis C Virus NS3 Inhibitors: Current and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HCV Genome and Life Cycle - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Improving the sensitivity of analytical methods for Grazoprevir
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with analytical methods for Grazoprevir. Our goal is to help you improve the sensitivity and robustness of your analyses.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for the determination of this compound?
A1: The most prevalent methods for quantifying this compound are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), often with UV detection, and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][2] These techniques are frequently used for simultaneous analysis of this compound and Elbasvir in pharmaceutical dosage forms and biological fluids.[3][4][5][6]
Q2: How can I improve the sensitivity of my HPLC-UV method for this compound analysis?
A2: To enhance the sensitivity of your HPLC-UV method, consider the following strategies:
-
Optimize Wavelength: Ensure you are using the optimal wavelength for UV detection of this compound, which is often around 253-260 nm.[7] Some methods have used lower wavelengths like 215 nm, which may increase signal but also baseline noise.[8]
-
Sample Preparation: Employ sample preparation techniques like Solid-Phase Extraction (SPE) to concentrate the analyte and remove interfering matrix components.[6][9]
-
Chromatographic Conditions:
-
Column Dimensions: Switching to a column with a smaller internal diameter (ID) can increase sensitivity by reducing peak dilution.
-
Particle Size: Using columns with smaller particle sizes (e.g., superficially porous particles) can lead to sharper, taller peaks, thus improving the signal-to-noise ratio.[10]
-
Mobile Phase: Adjusting the mobile phase composition and pH can improve peak shape and, consequently, sensitivity.
-
-
Injection Volume: Increasing the injection volume can boost the signal, but this must be balanced against the risk of peak broadening and column overload.
Q3: What are the key advantages of using LC-MS/MS for this compound analysis?
A3: LC-MS/MS offers significant advantages over HPLC-UV, including:
-
Higher Sensitivity: LC-MS/MS methods can achieve much lower limits of detection (LOD) and quantification (LOQ), making them suitable for bioanalysis where concentrations are low.
-
Greater Selectivity: By monitoring specific precursor-to-product ion transitions, LC-MS/MS can distinguish this compound from co-eluting compounds and matrix interferences, leading to more accurate results.
-
Reduced Need for Extensive Separation: The high selectivity of the mass spectrometer can sometimes allow for faster chromatographic methods without compromising data quality.
Q4: Are there any stability-indicating methods available for this compound?
A4: Yes, several stability-indicating RP-HPLC methods have been developed for the simultaneous estimation of this compound and Elbasvir.[4][6] These methods are designed to separate the active pharmaceutical ingredients from their degradation products, which are generated under various stress conditions such as acid and alkali hydrolysis, oxidation, photolysis, and thermal degradation.
Troubleshooting Guides
HPLC-UV Analysis
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Secondary interactions with the stationary phase. | - Adjust the mobile phase pH. For basic compounds like this compound, a slightly acidic mobile phase can improve peak shape. - Add a competing base (e.g., triethylamine) to the mobile phase in low concentrations. - Use a high-purity silica column. |
| Low Signal/Sensitivity | Suboptimal wavelength or high baseline noise. | - Verify the detector wavelength is set to the absorbance maximum of this compound (around 253-260 nm). - Use high-purity solvents and reagents to minimize baseline noise. - Consider sample pre-concentration using SPE. |
| Retention Time Drift | Changes in mobile phase composition, temperature, or flow rate. | - Prepare fresh mobile phase daily and ensure it is properly degassed. - Use a column oven to maintain a stable temperature. - Check the pump for leaks and verify the flow rate.[11] |
| Ghost Peaks | Contamination in the system or carryover from previous injections. | - Flush the column with a strong solvent. - Clean the injector and sample loop. - Inject a blank solvent to check for carryover. |
LC-MS/MS Analysis
| Issue | Potential Cause | Recommended Solution |
| Ion Suppression/Enhancement | Matrix effects from the sample. | - Improve sample cleanup using techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[6] - Modify the chromatographic method to separate this compound from the interfering matrix components. - Use a stable isotope-labeled internal standard if available. |
| Low Signal Intensity | Inefficient ionization or suboptimal MS parameters. | - Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). - Optimize the collision energy and other MS/MS parameters for the specific transitions of this compound. |
| Inconsistent Results | Analyte instability or issues with sample preparation. | - Investigate the stability of this compound in the sample matrix and during storage. - Ensure the sample preparation method is reproducible. |
| Noisy Baseline | Contamination in the mobile phase, LC system, or MS source. | - Use high-purity solvents and additives. - Clean the MS source. - Check for leaks in the LC system. |
Quantitative Data Summary
The following tables summarize the Limit of Detection (LOD) and Limit of Quantification (LOQ) for this compound from various published analytical methods.
Table 1: HPLC-UV Methods for this compound
| Method | LOD | LOQ | Reference |
| RP-HPLC | 0.26 µg/mL | 0.78 µg/mL | [3] |
| RP-HPLC | 0.53 µg/mL | 1.633 µg/mL | [12] |
| RP-HPLC | 0.24 µg/mL | 0.73 µg/mL | [8] |
| RP-HPLC | 0.290 µg/mL | 0.968 µg/mL | [13] |
| UPLC | 0.20 µg/mL | 0.62 µg/mL | [14] |
Table 2: LC-MS/MS Methods for this compound
| Method | LLOQ | Reference |
| LC/MS | 2 ng/mL | [5] |
Experimental Protocols
Representative RP-HPLC Method for this compound and Elbasvir
This protocol is a generalized representation based on common parameters found in the literature.[3][4][8][15]
-
Chromatographic System: HPLC with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffer (e.g., 0.01 M potassium dihydrogen phosphate, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol) in a specific ratio (e.g., 45:55 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of the mobile phase). Prepare working standards by serial dilution of the stock solution.
-
Sample Preparation: For pharmaceutical formulations, crush tablets, dissolve in a suitable solvent, sonicate, and filter. Dilute the filtrate to a suitable concentration.
General Workflow for Solid-Phase Extraction (SPE) for Bioanalysis
Caption: A typical workflow for sample preparation using Solid-Phase Extraction (SPE).
Visualizations
General HPLC Troubleshooting Logic
Caption: A logical approach to troubleshooting common HPLC issues.
References
- 1. Recent Analytical Methodologies for Determination of Anti-Viral COVID-19 Drugs: A Review [eajbsc.journals.ekb.eg]
- 2. ijprajournal.com [ijprajournal.com]
- 3. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples : Oriental Journal of Chemistry [orientjchem.org]
- 4. Sample Preparation Techniques | Phenomenex [phenomenex.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. organomation.com [organomation.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Strategies for improving the quantitative bioanalytical performance of LC-MS in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
- 10. Method optimization to increase sensitivity in case of LOQ / LOD problems [mpl.loesungsfabrik.de]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. ijpsi.org [ijpsi.org]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Refinement of Grazoprevir Dosage in Animal Research Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Grazoprevir in animal research models.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may be encountered during in vivo experiments with this compound.
Q1: I am observing unexpected toxicity (e.g., weight loss, lethargy, elevated liver enzymes) in my animal model. What are the potential causes and how can I troubleshoot this?
A1: Unexpected toxicity can arise from several factors. Here's a systematic approach to troubleshooting:
-
Dosage and Formulation:
-
Vehicle Toxicity: The vehicle used to dissolve or suspend this compound may have inherent toxicity. Corn oil is a commonly used vehicle for oral administration of this compound. If you are using a different vehicle, consider its potential for adverse effects. For poorly soluble compounds, a suspension may be necessary, but ensure it is homogenous to avoid inconsistent dosing.
-
Dose Miscalculation: Double-check all calculations for dose preparation. Ensure accurate conversion of human equivalent dose (HED) to the specific animal model, considering the body surface area normalization.
-
High Cmax: A rapid absorption leading to a high peak plasma concentration (Cmax) can sometimes lead to acute toxicity. Consider dividing the daily dose into two administrations to lower the Cmax.
-
-
Animal Model Specifics:
-
Species Sensitivity: Different animal species metabolize drugs differently. Rodents, for example, may have different metabolic pathways and rates compared to non-rodents like dogs or non-human primates. Ensure the chosen animal model is appropriate for studying this compound, which is primarily metabolized by CYP3A4 in humans.
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Underlying Health Status: Ensure the animals are healthy and free from underlying conditions that could exacerbate drug toxicity.
-
-
Monitoring and Mitigation:
-
Liver Enzyme Monitoring: Regularly monitor liver enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST). A significant elevation may indicate hepatotoxicity.
-
Dose Reduction: If toxicity is observed, consider a dose-reduction study to identify a maximum tolerated dose (MTD) in your specific model.
-
Q2: this compound is showing lower than expected efficacy in my animal model. What factors could be contributing to this?
A2: Suboptimal efficacy can be due to issues with drug exposure or the experimental model itself.
-
Pharmacokinetics:
-
Low Oral Bioavailability: this compound has been reported to have modest oral bioavailability (12-13%) in rats and dogs. This can lead to sub-therapeutic concentrations at the target site (the liver).
-
Formulation Issues: An improper formulation can lead to poor absorption. Ensure this compound is adequately suspended or dissolved in the chosen vehicle. Sonication can help in creating a finer, more homogenous suspension.
-
Rapid Metabolism: The animal model might have a higher rate of metabolism for this compound compared to humans.
-
-
Experimental Model:
-
HCV Replicon Model: If using an HCV replicon mouse model, the level of viral replication might be too high for the administered dose to show a significant effect. Ensure the model is well-characterized.
-
Viral Genotype: this compound has varying potency against different HCV genotypes. Confirm the genotype used in your replicon system is susceptible to this compound.
-
-
Troubleshooting Steps:
-
Pharmacokinetic Analysis: Conduct a pilot pharmacokinetic study to measure the plasma and liver concentrations of this compound at your chosen dose. This will confirm if adequate drug exposure is being achieved.
-
Dose Escalation: If exposure is low, a dose-escalation study may be necessary to find a dose that achieves therapeutic concentrations.
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Formulation Optimization: Experiment with different GRAS (Generally Recognized as Safe) vehicles or solubilizing agents to improve bioavailability.
-
Q3: I am having difficulty preparing a stable and homogenous formulation of this compound for oral gavage. What are the recommended procedures?
A3: this compound is a hydrophobic compound, which can make formulation challenging.
-
Recommended Vehicle: Corn oil is a suitable vehicle for preparing a suspension of this compound for oral gavage in rodents.
-
Preparation of Suspension:
-
Weigh the required amount of this compound powder.
-
Add a small amount of the vehicle (e.g., corn oil) to the powder to create a paste.
-
Gradually add the remaining vehicle while continuously mixing or vortexing to ensure a uniform suspension.
-
Sonication in a water bath can be beneficial to break down larger particles and create a finer suspension.
-
-
Alternative Vehicles: If corn oil is not suitable for your experimental design, other options for poorly soluble compounds include:
-
0.5% Carboxymethyl cellulose (CMC) in water
-
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline (use with caution and in low volumes due to potential DMSO toxicity).
-
-
Stability: Prepare the formulation fresh daily if stability is a concern. Store protected from light.
Data Presentation
The following tables summarize key pharmacokinetic parameters of this compound in different animal models. These values can serve as a reference for dose selection and refinement.
Table 1: Pharmacokinetic Parameters of this compound in Animal Models
| Species | Dose (mg/kg) | Route | Cmax (µM) | Tmax (h) | AUC (µM·h) | Plasma Clearance (mL/min/kg) | Plasma Half-life (h) | Oral Bioavailability (%) |
| Rat | 1 | Oral | - | - | - | 28 | 1.4 | 12-13 |
| Dog | 1 | Oral | - | - | - | - | - | 12-13 |
Data compiled from publicly available information.
Table 2: Liver Concentration of this compound in Animal Models
| Species | Dose (mg/kg) | Route | Time Point | Liver Concentration (µM) |
| Rat | 1 | Oral | 24 h (trough) | 0.2 |
| Dog | 1 | Oral | 24 h (trough) | 1.4 |
Data suggests good liver exposure, which is the target organ for HCV infection.
Experimental Protocols
This section provides a general protocol for an in vivo efficacy study of this compound in an HCV replicon mouse model. This protocol should be adapted based on specific experimental goals and institutional animal care and use committee (IACUC) guidelines.
Objective: To evaluate the antiviral efficacy of this compound in a mouse model of HCV replication.
Animal Model: Immunodeficient mice (e.g., SCID) with human hepatocyte engraftment supporting an HCV replicon system (e.g., genotype 1a or 1b).
Materials:
-
This compound powder
-
Vehicle (e.g., sterile corn oil)
-
Oral gavage needles (20-22 gauge, flexible tip recommended)
-
Syringes
-
Balance, vortex mixer, sonicator
Protocol:
-
Dose Preparation:
-
Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the number of animals.
-
Prepare the formulation as a suspension in corn oil as described in the FAQ section. Ensure the final concentration allows for a dosing volume of 5-10 mL/kg.
-
-
Animal Dosing:
-
Acclimatize animals to handling and the gavage procedure for several days before the start of the experiment.
-
Administer the this compound suspension or vehicle control orally via gavage once daily for the duration of the study (e.g., 7-14 days).
-
-
Efficacy Monitoring:
-
Viral Load: Measure the HCV RNA levels in the plasma or liver tissue at baseline and at specified time points during and after treatment using quantitative real-time PCR (qRT-PCR).
-
Biomarkers: Depending on the specific replicon system, reporter genes (e.g., luciferase) can be used to monitor viral replication non-invasively.
-
-
Toxicity Monitoring:
-
Clinical Signs: Observe the animals daily for any signs of toxicity, including weight loss, changes in behavior, and altered appearance.
-
Biochemistry: Collect blood samples at baseline and at the end of the study to measure liver enzymes (ALT, AST) and other relevant clinical chemistry parameters.
-
Histopathology: At the end of the study, collect liver tissue for histopathological analysis to assess for any signs of drug-induced liver injury.
-
Mandatory Visualizations
Signaling Pathway of this compound's Mechanism of Action
Caption: Mechanism of action of this compound in inhibiting HCV replication.
Experimental Workflow for a this compound Efficacy Study
Caption: A typical workflow for an in vivo efficacy study of this compound.
Troubleshooting Logic for Unexpected Toxicity
Caption: A logical approach to troubleshooting unexpected toxicity in animal studies.
Technical Support Center: Managing Off-target Effects of Grazoprevir in Experimental Systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Grazoprevir in experimental settings. The focus is on identifying, understanding, and mitigating potential off-target effects to ensure data integrity and accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, second-generation, macrocyclic inhibitor of the hepatitis C virus (HCV) NS3/4A protease.[1] The NS3/4A serine protease is essential for viral replication, as it cleaves the HCV polyprotein into mature, functional non-structural proteins.[1][2] By blocking this protease, this compound halts the viral replication cycle.[1][2]
Q2: What are off-target effects and why are they a concern in my experiments with this compound?
Off-target effects occur when a drug or compound interacts with molecules other than its intended target. For this compound, this would involve binding to and inhibiting host cell proteases or other proteins, rather than the HCV NS3/4A protease. These unintended interactions can lead to a variety of experimental complications, including cytotoxicity, altered cell signaling, and confounding results that are incorrectly attributed to the on-target effect. While a public assessment report for the combination of this compound and Elbasvir suggests that off-target effects are not predicted during clinical use, it is still crucial to consider and control for them in sensitive experimental systems.[3]
Q3: Are there any known or suspected off-target interactions for this compound?
While comprehensive public data on this compound's selectivity against a full panel of human proteases is limited, its classification as a protease inhibitor warrants consideration of potential off-target interactions with host cell proteases, particularly other serine proteases. Additionally, drug-drug interactions are a known concern, primarily due to this compound's metabolism by the cytochrome P450 enzyme CYP3A and its transport by SLCO1B1 and SLCO1B3 solute carrier proteins.[4] Co-administration of drugs that inhibit or induce these pathways can significantly alter this compound's plasma concentrations, leading to unexpected effects.[4]
Q4: What are the initial signs in my cell-based assay that might suggest an off-target effect of this compound?
Potential indicators of off-target effects include:
-
Unexpected cytotoxicity: Cell death occurring at concentrations that are inconsistent with the known on-target effects.
-
Changes in cell morphology or growth rates: Alterations that are not directly linked to the inhibition of the intended viral target.
-
Activation or inhibition of signaling pathways: Unanticipated changes in cellular signaling cascades, which could be identified through methods like western blotting for key signaling proteins.
-
Inconsistent results across different cell lines: Off-target effects can be cell-type specific depending on the expression profile of the off-target protein.
Q5: How can I be sure that the observed phenotype in my experiment is due to the on-target inhibition of HCV NS3/4A protease and not an off-target effect?
Validating that an observed effect is on-target is a critical aspect of drug research. Key strategies include:
-
Use of rescue experiments: If possible, expressing a resistant form of the NS3/4A protease in your system should reverse the observed effect of this compound.
-
Structure-Activity Relationship (SAR) analysis: Utilizing structurally related but inactive analogs of this compound as negative controls. These molecules should not produce the same phenotype.
-
Use of structurally distinct inhibitors: Employing another potent and specific NS3/4A inhibitor with a different chemical scaffold. If it recapitulates the phenotype observed with this compound, it strengthens the evidence for an on-target effect.
-
Target knockdown/knockout: Using techniques like RNAi or CRISPR/Cas9 to reduce the expression of the intended target. This should mimic the effect of the inhibitor.
Troubleshooting Guides
Problem 1: Unexpected Cell Death or Reduced Proliferation
You are observing significant cytotoxicity or a reduction in cell proliferation in your uninfected cell line treated with this compound, which should not be affected by the inhibition of a viral protease.
| Possible Cause | Suggested Solution |
| Off-target inhibition of essential host proteases (e.g., caspases, cathepsins). | 1. Perform a dose-response curve to determine the concentration at which toxicity occurs and compare it to the EC50 for on-target activity. 2. Conduct a protease activity profiling assay using cell lysates treated with this compound to identify inhibited host proteases. 3. Perform a CellTiter-Glo® Luminescent Cell Viability Assay to accurately quantify cell viability. |
| Induction of apoptosis or cell cycle arrest through off-target signaling. | 1. Analyze key apoptotic markers (e.g., cleaved caspase-3, PARP cleavage) by western blot. 2. Perform cell cycle analysis using flow cytometry (e.g., propidium iodide staining) to check for cell cycle arrest. |
| Solvent (e.g., DMSO) toxicity. | 1. Run a vehicle control with the same concentration of the solvent used to dissolve this compound. 2. Ensure the final solvent concentration is below the recommended tolerance for your specific cell line (typically <0.5%). |
Problem 2: Inconsistent or Unexplained Phenotypic Changes
You observe changes in cellular morphology, gene expression, or signaling pathways that are not readily explained by the inhibition of HCV NS3/4A protease.
| Possible Cause | Suggested Solution |
| Off-target inhibition of cellular kinases or other signaling proteins. | 1. Perform a kinome scan: This is a broad screening assay to identify if this compound interacts with a wide range of human kinases. 2. Western blot analysis of key signaling pathways: Examine the phosphorylation status of key proteins in major signaling pathways (e.g., MAPK/ERK, PI3K/Akt, NF-κB). |
| Modulation of gene expression through off-target effects on transcription factors or epigenetic modifiers. | 1. Perform RNA-sequencing or microarray analysis to get a global view of gene expression changes and identify affected pathways through bioinformatics analysis. |
| Interaction with other components in the cell culture media. | 1. Test the effect of this compound in a simpler, serum-free media if possible, to rule out interactions with serum proteins. |
Quantitative Data Summary
Table 1: On-Target Potency of this compound against HCV NS3/4A Protease
| HCV Genotype | Assay Type | Potency (IC50/EC50) | Reference |
| 1a | Enzyme Assay (IC50) | 7 pM | [5] |
| 1b | Enzyme Assay (IC50) | 4 pM | [5] |
| 2a | Replicon Assay (EC50) | 0.4 nM | [6] |
| 3a | Enzyme Assay (IC50) | 62 pM | [5] |
| 4a | Enzyme Assay (IC50) | 0.2 nM | [1] |
| 5a | Enzyme Assay (IC50) | 0.3 nM | [1] |
| 6a | Enzyme Assay (IC50) | 0.2 nM | [1] |
Table 2: Template for Off-Target Activity Profiling of this compound
| Potential Off-Target | Target Class | Assay Type | Inhibition (%) at 1µM | IC50 (µM) |
| Cathepsin B | Cysteine Protease | Biochemical Assay | Data to be generated | Data to be generated |
| Caspase-3 | Cysteine Protease | Biochemical Assay | Data to be generated | Data to be generated |
| Trypsin | Serine Protease | Biochemical Assay | Data to be generated | Data to be generated |
| Chymotrypsin | Serine Protease | Biochemical Assay | Data to be generated | Data to be generated |
| Thrombin | Serine Protease | Biochemical Assay | Data to be generated | Data to be generated |
| SRC Kinase | Tyrosine Kinase | Kinase Assay | Data to be generated | Data to be generated |
| ERK1/2 | Serine/Threonine Kinase | Kinase Assay | Data to be generated | Data to be generated |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is to verify that this compound engages its intended target (or potential off-targets) within a cellular context. The principle is that a ligand binding to a protein stabilizes it against thermal denaturation.
Materials:
-
Cell line of interest
-
This compound and vehicle control (e.g., DMSO)
-
PBS and appropriate cell lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Western blot apparatus or ELISA reader
-
Antibodies against the target protein(s)
Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1 hour).
-
Heating: Harvest cells, wash with PBS, and resuspend in PBS. Aliquot cell suspensions into PCR tubes/plate. Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins.
-
Detection: Carefully collect the supernatant. Analyze the amount of soluble target protein in the supernatant by western blot or ELISA. An increase in the amount of soluble protein at higher temperatures in the this compound-treated samples compared to the vehicle control indicates target engagement.
Protocol 2: In Vitro Protease Selectivity Profiling
This protocol outlines a general method to screen this compound against a panel of human proteases to identify potential off-target interactions.
Materials:
-
This compound
-
A panel of purified human proteases (e.g., from a commercial vendor)
-
Fluorogenic or colorimetric substrates specific for each protease
-
Appropriate assay buffers for each protease
-
A microplate reader capable of fluorescence or absorbance measurements
Methodology:
-
Prepare Reagents: Reconstitute proteases and substrates in their respective assay buffers. Prepare a serial dilution of this compound.
-
Assay Setup: In a 96- or 384-well plate, add the assay buffer, the specific protease, and either this compound at various concentrations or a vehicle control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 15-30 minutes) at the optimal temperature for the protease to allow for inhibitor binding.
-
Initiate Reaction: Add the specific substrate to all wells to start the enzymatic reaction.
-
Measure Activity: Immediately begin monitoring the change in fluorescence or absorbance over time using a microplate reader. The rate of substrate cleavage is proportional to the enzyme activity.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration compared to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value for any inhibited proteases.
Visualizations
Caption: On-target mechanism of this compound action.
Caption: Workflow for investigating potential off-target effects.
Caption: Logic diagram for on-target vs. potential off-target effects.
References
- 1. Unraveling the structural basis of this compound potency against clinically relevant substitutions in hepatitis C virus NS3/4A protease from genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. tga.gov.au [tga.gov.au]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. immune-system-research.com [immune-system-research.com]
Technical Support Center: Optimization of Incubation Times for Grazoprevir Antiviral Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation times for Grazoprevir antiviral assays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and the principle of its antiviral assay?
This compound is a direct-acting antiviral agent that specifically targets the Hepatitis C Virus (HCV) NS3/4A protease.[1][2] The NS3/4A protease is a crucial enzyme for the replication of HCV, as it is responsible for cleaving the viral polyprotein into mature, functional proteins.[2][3] By inhibiting this protease, this compound effectively halts viral replication.
The principle of a this compound antiviral assay is to measure the inhibitory effect of the compound on the activity of the NS3/4A protease. This is typically achieved using a fluorogenic substrate that mimics the natural cleavage site of the protease. When the protease cleaves the substrate, a fluorescent signal is produced. In the presence of this compound, the protease activity is inhibited, resulting in a decrease in the fluorescent signal. The degree of inhibition is proportional to the concentration of this compound.
Q2: What is a typical starting point for incubation time in a this compound (HCV NS3/4A protease) assay?
Based on established protocols for HCV NS3/4A protease assays, a common starting point for incubation time is 30 to 60 minutes for biochemical assays. For cell-based assays, where the drug needs to penetrate the cell membrane to reach its target, longer incubation times, such as 18 to 24 hours , are often used. It is crucial to understand that these are starting points, and the optimal incubation time will need to be determined empirically for your specific assay conditions.
Q3: What are the key factors that influence the optimal incubation time for a this compound assay?
Several factors can influence the optimal incubation time for a this compound assay. These include:
-
Enzyme Concentration: Higher concentrations of the NS3/4A protease will result in a faster reaction rate, potentially requiring a shorter incubation time.
-
Substrate Concentration: The concentration of the fluorogenic substrate relative to its Michaelis-Menten constant (Km) will affect the reaction velocity. It is generally recommended to use a substrate concentration at or below the Km to ensure the assay is sensitive to competitive inhibitors.
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Inhibitor Concentration (this compound): The concentration of this compound will impact the level of enzyme inhibition.
-
Temperature: Enzyme kinetics are highly dependent on temperature. Assays are typically performed at a constant temperature, often 37°C, to ensure reproducibility.
-
Buffer Conditions: The pH and composition of the assay buffer can affect both enzyme activity and inhibitor binding.
Experimental Protocols
Protocol: Optimization of Incubation Time for a Biochemical this compound Assay
This protocol outlines a method to determine the optimal incubation time for a biochemical HCV NS3/4A protease assay using this compound as the inhibitor.
1. Materials:
- Recombinant HCV NS3/4A protease
- Fluorogenic NS3/4A protease substrate
- This compound
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, with appropriate salts and cofactors)
- 96-well black microplates
- Fluorescence plate reader
2. Experimental Procedure:
-
Step 1: Determine Initial Velocity.
-
Prepare a series of reactions with a fixed concentration of NS3/4A protease and varying concentrations of the fluorogenic substrate.
-
Measure the fluorescence signal at regular intervals (e.g., every 5 minutes) for a period of 60-90 minutes.
-
Plot fluorescence versus time for each substrate concentration. The initial linear portion of this curve represents the initial velocity of the reaction. The optimal incubation time should fall within this linear range to ensure accurate measurement of inhibition.
-
-
Step 2: Enzyme Titration.
-
Using a substrate concentration at or below the determined Km, perform the assay with varying concentrations of the NS3/4A protease.
-
Incubate for a fixed time within the initial velocity range determined in Step 1.
-
Select an enzyme concentration that gives a robust signal-to-background ratio without depleting the substrate too quickly.
-
-
Step 3: Incubation Time Optimization with Inhibitor.
-
Prepare assay wells with the optimized concentrations of NS3/4A protease and substrate.
-
Add a concentration of this compound expected to yield approximately 50-80% inhibition (a good starting point is its known IC50 value).
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Measure the fluorescence signal at multiple time points (e.g., 15, 30, 45, 60, 90, and 120 minutes).
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Plot the percentage of inhibition versus incubation time. The optimal incubation time is the shortest duration that provides a stable and maximal inhibition signal.
-
Data Presentation:
Table 1: Example Data for Initial Velocity Determination
| Time (minutes) | Fluorescence (RFU) at Substrate Conc. 1 | Fluorescence (RFU) at Substrate Conc. 2 |
| 0 | 100 | 110 |
| 5 | 500 | 800 |
| 10 | 950 | 1550 |
| 15 | 1400 | 2300 |
| 20 | 1850 | 3050 |
| 30 | 2700 | 4500 |
| 45 | 3800 | 6200 |
| 60 | 4500 | 7500 |
Table 2: Example Data for Incubation Time Optimization with this compound
| Incubation Time (minutes) | % Inhibition |
| 15 | 65 |
| 30 | 78 |
| 45 | 80 |
| 60 | 81 |
| 90 | 75 |
| 120 | 70 |
Troubleshooting Guide
Q4: What could be the issue if I observe a very weak or no signal in my assay?
-
Inactive Enzyme: The NS3/4A protease may have lost its activity due to improper storage or handling. Verify the activity of the enzyme with a positive control (no inhibitor).
-
Substrate Degradation: The fluorogenic substrate may have degraded. Ensure it has been stored correctly, protected from light.
-
Incorrect Buffer Conditions: The pH or other components of the assay buffer may not be optimal for enzyme activity.
-
Insufficient Incubation Time: The incubation time may be too short for a detectable signal to be generated. Refer to the incubation time optimization protocol.
Q5: My assay shows high background fluorescence. What are the possible causes and solutions?
-
Autofluorescence of Compounds: this compound or other compounds in the assay may be inherently fluorescent at the excitation and emission wavelengths used. Run a control with the compound but without the enzyme to check for this.
-
Contaminated Reagents: The assay buffer or other reagents may be contaminated with fluorescent substances. Prepare fresh reagents.
-
Substrate Instability: The fluorogenic substrate may be unstable and spontaneously hydrolyzing, leading to a high background signal.
Q6: The inhibitory effect of this compound decreases with longer incubation times. Why is this happening?
-
Inhibitor Instability: this compound may not be stable under the assay conditions for extended periods.
-
Substrate Depletion: If the incubation time is too long, a significant portion of the substrate may be consumed, leading to a non-linear reaction rate and an underestimation of inhibition.
-
Protease Degradation: The NS3/4A protease itself may lose activity over longer incubation periods.
Visualizations
Caption: Mechanism of action of this compound in inhibiting HCV replication.
References
Validation & Comparative
Grazoprevir's Antiviral Efficacy Against Clinically Significant HCV Isolates: A Comparative Analysis
For Immediate Release
This publication provides a comprehensive comparison of Grazoprevir's antiviral activity against clinically relevant Hepatitis C Virus (HCV) isolates, benchmarked against other NS3/4A protease inhibitors. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of experimental data and methodologies to inform research and development efforts in the field of HCV therapeutics.
Executive Summary
This compound (MK-5172) is a potent, second-generation, macrocyclic NS3/4A protease inhibitor with demonstrated broad activity across multiple HCV genotypes and against common resistance-associated substitutions (RASs) that impact first-generation protease inhibitors. This guide presents a compilation of in vitro data, primarily from HCV replicon assays, to objectively assess this compound's performance. The data is presented in structured tables for ease of comparison, followed by detailed experimental protocols and visual diagrams of key biological pathways and experimental workflows.
Data Presentation: Comparative Antiviral Activity
The antiviral activity of this compound and other HCV NS3/4A protease inhibitors is typically quantified by the half-maximal effective concentration (EC50), which represents the concentration of the drug that inhibits 50% of viral replication in cell-based assays. The following tables summarize the EC50 values for this compound and its counterparts against wild-type HCV genotypes and isolates with common resistance-associated substitutions.
Table 1: Antiviral Activity of this compound Against Wild-Type HCV Genotypes
| HCV Genotype | This compound EC50 (nM) |
| Genotype 1a | 0.4 - 0.5 |
| Genotype 1b | 0.2 - 0.7 |
| Genotype 2a | 0.8 |
| Genotype 3a | 35 |
| Genotype 4a | 0.3 |
| Genotype 5a | 6.6 |
| Genotype 6a | 0.2 |
Note: EC50 values are derived from various in vitro replicon studies and may vary based on the specific replicon system and cell line used.
Table 2: Comparative Antiviral Activity of NS3/4A Protease Inhibitors Against HCV Genotype 1a
| Compound | Wild-Type EC50 (nM) | R155K EC50 (nM) | D168A EC50 (nM) | A156T EC50 (nM) |
| This compound | 0.4 | 4.5-fold increase | 132-fold increase | >1000 |
| Simeprevir | 0.7 | >1000 | >1000 | >1000 |
| Paritaprevir | 0.06 | 1.1 | 18 | >1000 |
| Voxilaprevir | 0.4 | 1.9 | 3.7 | 1.1 |
Table 3: Comparative Antiviral Activity of NS3/4A Protease Inhibitors Against HCV Genotype 1b
| Compound | Wild-Type EC50 (nM) | D168V EC50 (nM) | A156V EC50 (nM) |
| This compound | 0.2 | 0.14 | 12 |
| Simeprevir | 0.5 | 37 | >1000 |
| Paritaprevir | 0.02 | 0.06 | >1000 |
| Voxilaprevir | 0.23 | 0.38 | 0.38 |
Note: The data in Tables 2 and 3 are compiled from multiple sources and represent a comparative overview. Direct head-to-head studies may show slight variations.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the validation of this compound's antiviral activity.
HCV Replicon Assay for EC50 Determination
This assay is the primary method for evaluating the in vitro efficacy of anti-HCV compounds.
a. Cell Culture and Replicons:
-
Huh-7 human hepatoma cells, or their derivatives (e.g., Huh-7.5, Huh-7-lunet), are used as they are permissive for HCV replication.
-
Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, penicillin, and streptomycin.
-
Subgenomic or full-length HCV replicons are used. These are RNA molecules that can replicate autonomously within the host cell. They often contain a reporter gene, such as luciferase, and a selectable marker, like the neomycin resistance gene (neo).
b. In Vitro Transcription and Electroporation:
-
HCV replicon RNA is generated by in vitro transcription from a linearized plasmid DNA template.
-
Huh-7 cells are harvested and resuspended in a cytomix buffer.
-
A defined amount of in vitro transcribed RNA is mixed with the cell suspension and subjected to electroporation to introduce the RNA into the cells.
c. Drug Treatment and Luciferase Assay:
-
Electroporated cells are seeded into 96-well plates.
-
After cell adherence, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (e.g., this compound). A solvent control (e.g., DMSO) is also included.
-
Plates are incubated for a defined period, typically 48-72 hours.
-
After incubation, cells are lysed, and luciferase activity is measured using a luminometer and a luciferase assay reagent kit.
-
The EC50 value is calculated by plotting the percentage of inhibition of luciferase activity against the drug concentration and fitting the data to a four-parameter logistic dose-response curve.
Selection of Drug-Resistant HCV Variants
This method is used to identify mutations that confer resistance to an antiviral agent.
a. Establishment of Stable Replicon Cell Lines:
-
Huh-7 cells are electroporated with an HCV replicon containing the neomycin resistance gene.
-
Transfected cells are cultured in the presence of G418 (a neomycin analog) at a pre-determined selective concentration (e.g., 400-1000 µg/mL).
-
Only cells that successfully replicate the HCV replicon and express the neo gene will survive.
-
Resistant cell colonies are isolated, expanded, and maintained in medium containing a lower concentration of G418.
b. Resistance Selection:
-
Stable replicon-containing cells are cultured in the presence of a fixed, high concentration of the antiviral drug (e.g., 10x or 100x the EC50).
-
Alternatively, cells can be passaged with gradually increasing concentrations of the drug.
-
Cells that survive and proliferate are selected as they harbor replicons with resistance-conferring mutations.
Genotypic Analysis of Resistant Variants
This protocol is used to identify the specific genetic mutations responsible for drug resistance.
a. RNA Extraction and Reverse Transcription-Polymerase Chain Reaction (RT-PCR):
-
Total RNA is extracted from the resistant cell colonies.
-
The HCV NS3 protease-coding region is amplified using RT-PCR with specific primers.
b. DNA Sequencing:
-
The amplified PCR product is purified and sequenced using Sanger sequencing or next-generation sequencing (NGS) methods.
-
The obtained nucleotide sequence is translated into an amino acid sequence.
c. Sequence Analysis:
-
The amino acid sequence of the NS3 protease from the resistant variants is compared to the wild-type sequence to identify mutations.
-
The identified mutations are then characterized for their impact on drug susceptibility by re-introducing them into a wild-type replicon and performing an EC50 determination assay.
Mandatory Visualizations
The following diagrams illustrate key biological pathways and experimental workflows relevant to the evaluation of this compound.
Caption: HCV Lifecycle and this compound's Mechanism of Action.
Caption: Workflow for Antiviral Activity and Resistance Profiling.
Comparative In Vitro Analysis of Grazoprevir and Boceprevir: A Guide for Researchers
This guide provides a detailed in vitro comparison of Grazoprevir and Boceprevir, two direct-acting antiviral agents targeting the Hepatitis C Virus (HCV) NS3/4A protease. Boceprevir was a first-generation protease inhibitor, while this compound represents a second-generation agent with an improved profile. This analysis, supported by experimental data, is intended for researchers, scientists, and professionals in drug development.
Mechanism of Action: Targeting Viral Replication
Both this compound and Boceprevir are inhibitors of the HCV NS3/4A serine protease.[1][2][3] This enzyme is crucial for the viral life cycle as it cleaves the HCV polyprotein into mature non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B) that are essential for viral replication.[1][2][4][5] By blocking the NS3/4A protease, these drugs prevent the formation of the viral replication complex, thereby halting the proliferation of the virus.[6][7]
Boceprevir is a linear, peptidomimetic α-ketoamide inhibitor that forms a reversible, covalent bond with the active site serine (S139) of the NS3 protease.[1][6][8] this compound is a second-generation, macrocyclic non-covalent inhibitor that also targets the NS3/4A active site.[2][9]
Furthermore, the NS3/4A protease plays a role in HCV's evasion of the host's innate immune system. The protease cleaves key adaptor proteins, MAVS and TRIF, which are involved in signaling pathways that lead to the production of type-I interferons.[5][10][11] Inhibition of NS3/4A protease can, therefore, also help restore the host's natural antiviral response.
In Vitro Efficacy and Potency
This compound demonstrates significantly greater potency against HCV genotypes 1a, 1b, and 4 compared to Boceprevir. Its inhibitory concentrations are in the picomolar range, whereas Boceprevir's are in the nanomolar range. This indicates that a much lower concentration of this compound is needed to achieve a similar level of viral inhibition in vitro.
| Compound | Assay Type | HCV Genotype | Potency (IC50 / EC50 / Ki) | Reference |
| This compound | Enzyme Assay (IC50) | Genotype 1a | 7 pM | [2] |
| Enzyme Assay (IC50) | Genotype 1b | 4 pM | [2][4] | |
| Enzyme Assay (IC50) | Genotype 4 | 62 pM | [2][4] | |
| Boceprevir | Enzyme Assay (Ki) | Genotype 1b | 14 nM | |
| Replicon Assay (EC50) | Genotype 1 | 200 - 400 nM | [12] | |
| Enzyme Assay (IC50) | Genotype 1b | 258 nM |
Table 1: Comparative in vitro potency of this compound and Boceprevir against HCV. IC50 (half maximal inhibitory concentration), EC50 (half maximal effective concentration), Ki (inhibition constant).
In Vitro Resistance Profile
The development of resistance-associated substitutions (RASs) is a key challenge in antiviral therapy. This compound exhibits a superior resistance profile compared to Boceprevir. Notably, RASs that confer resistance to first-generation linear inhibitors like Boceprevir (e.g., at positions V36, T54, and V55) do not significantly impact this compound's activity.[13] While this compound is susceptible to substitutions at positions R155 and D168, it maintains better activity against them than other protease inhibitors.[13]
| Compound | Amino Acid Substitution | HCV Genotype | Fold-Change in EC50/IC50 | Reference |
| This compound | R155K | 1a | 3.3 | [9] |
| D168N | 1b | <5 | [13] | |
| I170V | 1a | 2.6 | [9] | |
| Boceprevir | V36M/A | 1 | Low (3.8 - 5.5) | [14][15] |
| T54A/S | 1 | Low to Medium (3.8 - 17.7) | [14][15] | |
| V55A | 1 | Medium (6.9) | [14][15] | |
| R155K/T | 1 | Medium (6.8 - 17.7) | [14][15] | |
| A156S | 1 | Medium (17.7) | [14][15] | |
| A156T | 1 | High (>120) | [14][15] | |
| V170A | 1 | Medium | [14][15] |
Table 2: Impact of common NS3 resistance-associated substitutions on the in vitro activity of this compound and Boceprevir.
Experimental Protocols
The in vitro characterization of HCV NS3/4A protease inhibitors typically involves two key assays: direct enzyme inhibition and cell-based replicon systems.
HCV NS3/4A Protease Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified, recombinant NS3/4A protease.
Methodology:
-
Enzyme and Substrate: Recombinant HCV NS3/4A protease from a specific genotype (e.g., 1b) is used.[16] A synthetic, fluorogenic peptide substrate that mimics the natural cleavage site of the protease is employed.[16]
-
Reaction: The assay is typically performed in a 384-well microplate format. The protease is pre-incubated with various concentrations of the inhibitor (e.g., this compound or Boceprevir).
-
Measurement: The enzymatic reaction is initiated by adding the fluorogenic substrate. As the protease cleaves the substrate, a fluorescent signal is released and measured over time using a plate reader.
-
Data Analysis: The rate of reaction is calculated from the fluorescence signal. The inhibitor concentration that reduces the enzyme activity by 50% (IC50) is determined by fitting the dose-response data to a sigmoidal curve.[14]
HCV Replicon Assay
This cell-based assay measures the antiviral activity of a compound in a more biologically relevant context. It uses human hepatoma cell lines (e.g., Huh-7) that contain a self-replicating subgenomic or full-length HCV RNA (a replicon).[17][18]
Methodology:
-
Cell Culture: Huh-7 cells harboring the HCV replicon are seeded in multi-well plates.[17] These replicons often contain a reporter gene, such as luciferase, to facilitate the quantification of viral replication.[9]
-
Compound Treatment: The cells are treated with serial dilutions of the test compound for a period of 48 to 72 hours.[12]
-
Quantification of Replication: The level of HCV RNA replication is measured. This can be done by quantifying the reporter gene activity (e.g., luciferase assay) or by measuring HCV RNA levels directly using quantitative PCR (qPCR).[9][14]
-
Data Analysis: The concentration of the compound that reduces HCV replication by 50% (EC50) is calculated from the dose-response curve. Cytotoxicity assays are run in parallel to ensure that the observed reduction in replication is not due to cell death.[19]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Boceprevir, an NS3 protease inhibitor of HCV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C38H50N6O9S | CID 44603531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Boceprevir? [synapse.patsnap.com]
- 7. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]
- 8. Boceprevir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of hepatitis C virus resistance to this compound reveals complex patterns of mutations following on-treatment breakthrough that are not observed at relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Immune evasion by hepatitis C virus NS3/4A protease-mediated cleavage of the Toll-like receptor 3 adaptor protein TRIF - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Unraveling the structural basis of this compound potency against clinically relevant substitutions in hepatitis C virus NS3/4A protease from genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 14. natap.org [natap.org]
- 15. Characterization of resistance to the protease inhibitor boceprevir in hepatitis C virus-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Experimental models for hepatitis C virus (HCV): New opportunities for combating hepatitis C | Annals of Hepatology [elsevier.es]
- 18. researchgate.net [researchgate.net]
- 19. Hepatitis C Virus Protease Inhibitors Show Differential Efficacy and Interactions with Remdesivir for Treatment of SARS-CoV-2 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Grazoprevir's Resiliency: A Comparative Analysis of Cross-Resistance with Other HCV Protease Inhibitors
For researchers, scientists, and drug development professionals, understanding the cross-resistance profiles of antiviral agents is paramount in the development of robust treatment regimens and the anticipation of future therapeutic challenges. This guide provides a detailed comparison of grazoprevir, a second-generation hepatitis C virus (HCV) NS3/4A protease inhibitor, with other protease inhibitors, supported by experimental data on its activity against resistance-associated substitutions (RASs).
This compound has demonstrated a high barrier to resistance and maintains potent activity against many of the common RASs that confer resistance to first-generation and other second-generation HCV protease inhibitors.[1][2][3] This resilience is a key differentiator in its clinical profile and is explored in detail through the comparative in vitro data presented below.
Comparative Antiviral Activity Against Key Protease Inhibitor RASs
The following tables summarize the in vitro activity of this compound and other HCV protease inhibitors against major RASs in the NS3 protease domain. The data, presented as fold-change in EC50 or Ki values relative to wild-type (WT) virus, are derived from studies utilizing HCV replicon systems.
Table 1: In Vitro Activity of this compound against Common HCV Genotype 1b NS3/4A Protease RASs
| Resistance-Associated Substitution | This compound (MK-5172) Fold Change in Ki |
| R155K | 7 |
| D168V | 14 |
| D168Y | 30 |
| A156T | 530 |
| A156V | 1200 |
Data sourced from biochemical assays.[1]
Table 2: Comparative In Vitro Activity of this compound and Other Protease Inhibitors against Key Genotype 1a and 1b RASs
| NS3 Substitution | This compound (MK-5172) IC50 Fold Change | Danoprevir IC50 Fold Change | Vaniprevir IC50 Fold Change | Telaprevir IC50 Fold Change |
| Genotype 1a | ||||
| R155K | 2 | 2 | 4 | 25 |
| D168A | 13 | 48 | >400 | >400 |
| A156T | 108 | 5.7 | >400 | >400 |
| Genotype 1b | ||||
| R155K | 7 | - | - | - |
| D168A | - | - | - | - |
| A156T | 530 | - | - | - |
IC50 values are against the purified NS3/4A protease.[4] A hyphen (-) indicates that data was not available in the cited source.
The data clearly illustrates that while this compound's potency is reduced by certain RASs, particularly at position A156, it retains significant activity against substitutions like R155K and D168A that confer high-level resistance to earlier protease inhibitors such as telaprevir.[4]
Experimental Protocols
The data presented in this guide are primarily generated through established in vitro HCV replicon systems. These systems are instrumental in studying viral replication and drug resistance in a controlled laboratory setting.
HCV Replicon Assay for Antiviral Activity and Resistance Testing
The fundamental steps involved in assessing the cross-resistance profile of an HCV protease inhibitor are outlined below:
-
Replicon Construction and Site-Directed Mutagenesis: A subgenomic HCV replicon, typically containing the genetic material encoding the non-structural proteins (including NS3/4A protease), is used. Specific resistance-associated substitutions are introduced into the NS3 region of the replicon plasmid using site-directed mutagenesis.[5]
-
In Vitro Transcription and Electroporation: The modified replicon plasmids are linearized, and HCV RNA is generated through in vitro transcription. This RNA is then introduced into human hepatoma cells, most commonly Huh-7 cells, via electroporation.[6]
-
Stable Replicon Cell Line Selection: The transfected cells are cultured in the presence of a selection agent, such as G418, for which the replicon carries a resistance gene (e.g., neomycin phosphotransferase). This process selects for cells that have successfully incorporated and are actively replicating the HCV replicon RNA.[7]
-
Antiviral Compound Treatment and EC50 Determination: The stable replicon cell lines (both wild-type and those containing RASs) are treated with serial dilutions of the antiviral compounds being tested. After a defined incubation period (typically 48-72 hours), the extent of HCV RNA replication is measured, often using a reporter gene (like luciferase) engineered into the replicon or by quantifying HCV RNA levels directly via RT-qPCR.[8] The 50% effective concentration (EC50), which is the drug concentration required to inhibit 50% of viral replication, is then calculated for each compound against each replicon variant.[5]
-
Fold-Change Calculation: The fold-change in resistance is determined by dividing the EC50 value of the compound against a specific RAS-containing replicon by its EC50 value against the wild-type replicon.[9]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of HCV NS3/4A protease inhibitors and the experimental workflow for cross-resistance studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Combination of this compound, a Hepatitis C Virus (HCV) NS3/4A Protease Inhibitor, and Elbasvir, an HCV NS5A Inhibitor, Demonstrates a High Genetic Barrier to Resistance in HCV Genotype 1a Replicons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. The Molecular Basis of Drug Resistance against Hepatitis C Virus NS3/4A Protease Inhibitors | PLOS Pathogens [journals.plos.org]
- 5. Virologic Tools for HCV Drug Resistance Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of Hepatitis C Virus Subgenomic Replicon Resistance to Cyclosporine In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. hcvguidelines.org [hcvguidelines.org]
A Comparative Guide to the Validation of Grazoprevir-Resistant HCV Replicon Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Hepatitis C Virus (HCV) replicon model for validating Grazoprevir resistance against alternative methods. It includes supporting experimental data, detailed protocols for key experiments, and visualizations to clarify complex processes and relationships.
Introduction to this compound and HCV Resistance
This compound is a potent, second-generation direct-acting antiviral (DAA) that targets the HCV NS3/4A protease, an enzyme essential for viral replication.[1] While highly effective, the error-prone nature of the HCV RNA-dependent RNA polymerase can lead to the emergence of resistance-associated substitutions (RASs) that diminish the efficacy of this compound.[1][2] Validating the impact of these RASs is crucial for predicting clinical outcomes and developing next-generation therapies. The HCV replicon system has become a primary tool for this purpose.[3][4]
HCV replicons are subgenomic RNA molecules that can autonomously replicate within hepatoma cells, typically Huh-7 and their derivatives.[3] They contain the non-structural proteins (NS3 to NS5B) necessary for replication but lack the structural proteins, rendering them non-infectious and suitable for use in standard biosafety level 2 laboratories.[5] This system allows for the precise study of viral replication and the effects of antiviral drugs and specific mutations.[6]
Comparison of Models for Validating this compound Resistance
The HCV replicon system is a cornerstone of HCV drug discovery and resistance studies, but it is not the only model available. Researchers can choose from several platforms, each with distinct advantages and limitations.
| Model | Description | Pros | Cons |
| HCV Replicon System | Subgenomic, self-replicating HCV RNA in a cell line. Can be stable (antibiotic selection) or transient, often with a reporter gene (e.g., luciferase).[3] | - Non-infectious, increasing safety. - Highly adaptable for high-throughput screening.[7] - Allows for the study of specific RASs in a controlled environment. - Reproducible and reliable for assessing replication levels.[5] | - Does not recapitulate the full viral life cycle (e.g., particle assembly and release).[5] - Replication efficiency can be influenced by adaptive mutations in the replicon or the host cell line.[3] |
| Infectious HCVcc System | Full-length HCV genome that produces infectious virus particles in cell culture (HCVcc).[5] | - Represents the complete viral life cycle. - Allows for the study of entry, assembly, and release inhibitors. - More biologically relevant for understanding overall viral fitness.[5] | - Requires higher biosafety level containment. - More complex and less suited for high-throughput screening. - Limited to specific HCV genotypes that can efficiently propagate in culture (e.g., JFH-1).[5] |
| Enzymatic Assays | In vitro assays using purified, recombinant HCV NS3/4A protease to measure inhibitor potency (IC50).[8] | - Provides a direct measure of an inhibitor's effect on the target enzyme. - High-throughput and allows for rapid screening of compound libraries. - Useful for mechanistic studies of inhibitor binding.[2][9] | - Lacks the cellular context of viral replication. - Does not account for factors like cell permeability, metabolism, or cytotoxicity. - IC50 values may not always correlate directly with cell-based EC50 values.[10] |
| In Silico Modeling | Computational methods, such as molecular docking and molecular dynamics, to predict how RASs affect this compound binding to the NS3/4A protease.[11] | - Cost-effective and rapid for initial screening of potential resistance mutations. - Provides structural insights into the mechanisms of resistance.[2] - Can guide the design of new inhibitors that are less susceptible to resistance.[12] | - Predictions require experimental validation. - Accuracy depends on the quality of the protein structure and the simulation parameters. - May not fully capture the dynamic nature of protein-drug interactions. |
Data Presentation: this compound Activity Against Resistant Replicons
The following tables summarize the in vitro activity of this compound against HCV replicons containing common resistance-associated substitutions in the NS3 protease. The data is presented as the 50% effective concentration (EC50) and the fold change in EC50 compared to the wild-type (WT) replicon.
Table 1: this compound Activity Against Genotype 1a NS3 RASs
| NS3 Substitution | EC50 (nM) | Fold Change vs. WT | Reference(s) |
| Wild-Type (GT1a) | 0.21 - 0.4 | - | [1][13] |
| Q80K | 0.28 | 1.3 | [13] |
| R155K | 1.3 | 3.3 | [1] |
| A156T | 56.7 | >135 | [13] |
| D168A | 2.8 | 6.7 | [13] |
| D168V | 18.8 | 45 | [13] |
| Y56H/D168A | >500 | >1190 | [10] |
Table 2: this compound Activity Against Genotype 4 NS3 RASs
| NS3 Substitution | EC50 (nM) | Fold Change vs. WT | Reference(s) |
| Wild-Type (GT4a) | 0.7 | - | [14] |
| D168A | 95.9 | 137 | [14] |
| D168V | 32.9 | 47 | [14] |
Mandatory Visualizations
Caption: Mechanism of this compound action and resistance.
Caption: Experimental workflow for this compound resistance testing.
Caption: Logical relationships between validation models.
Experimental Protocols
Protocol 1: Luciferase-Based Replicon Assay for EC50 Determination
This protocol describes a transient replication assay using a luciferase reporter replicon to determine the EC50 of this compound.
Materials:
-
Huh-7.5.1 cells[15]
-
Complete growth media (DMEM, 10-15% FBS, nonessential amino acids, Penicillin-Streptomycin)[15]
-
HCV replicon RNA (wild-type and mutant) with a Renilla or Firefly luciferase reporter gene[3][15]
-
Electroporation cuvettes (0.4 cm) and electroporator
-
96-well or 48-well cell culture plates
-
This compound, serially diluted in DMSO
-
Luciferase assay reagent
-
Luminometer
Methodology:
-
Cell Preparation: Culture Huh-7.5.1 cells in complete growth media. On the day of transfection, harvest cells with trypsin and resuspend in cold, low-serum media at a concentration of 1 x 10^7 cells/mL.[15]
-
Transfection: Mix 10 µg of replicon RNA with 400 µL of the cell suspension (4 x 10^6 cells). Transfer to an electroporation cuvette and electroporate at settings such as 270 V, 100 Ω, and 950 µF.[15]
-
Plating and Drug Treatment: Immediately following electroporation, resuspend cells in complete growth media. Seed the cells into 48-well or 96-well plates. Add serial dilutions of this compound to the wells, ensuring a final DMSO concentration of <0.5%. Include "no drug" (vehicle control) and "100% inhibition" (a combination of potent inhibitors) controls.[7]
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[3][7]
-
Luciferase Assay: After incubation, remove the media and lyse the cells using a passive lysis buffer. Measure the luciferase activity using a luminometer according to the manufacturer's instructions.[15][16]
-
Data Analysis: Normalize the luciferase signal of the drug-treated wells to the vehicle control. Plot the normalized values against the log of the drug concentration and use a four-parameter non-linear regression to calculate the EC50 value.[7] The fold resistance is calculated by dividing the EC50 of the mutant replicon by the EC50 of the wild-type replicon.
Protocol 2: Colony Formation Assay for Resistant Variant Selection
This assay is used to select for and assess the fitness of replicons that can survive and proliferate under drug pressure.
Materials:
-
Huh-7 cells stably expressing an HCV replicon with a neomycin resistance gene (neo).
-
Complete growth media.
-
G418 (Neomycin analog) for selection.
-
This compound.
-
6-well plates.
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol).
Methodology:
-
Cell Seeding: Seed a low density of stable replicon cells (e.g., 5 x 10^3 cells per well) in 6-well plates.[17]
-
Drug Selection: Add complete growth media containing both G418 (to maintain the replicon) and a specific concentration of this compound (e.g., 10x or 100x the EC90) to the wells.[18][19] A control plate with G418 but no this compound should be included.
-
Incubation and Media Change: Incubate the plates at 37°C in a 5% CO2 incubator for approximately 3-4 weeks.[3] Change the media with fresh drug-containing media every 3-4 days.
-
Colony Visualization: After 3-4 weeks, when visible colonies have formed, wash the wells with PBS. Fix the colonies with 10% neutral buffered formalin or cold methanol. Stain the fixed colonies with crystal violet solution for 10-20 minutes.
-
Quantification and Analysis: Gently wash the wells with water and allow them to air dry. Count the number of colonies in each well. The number of colonies that form in the presence of this compound is indicative of the frequency of resistant variants. Individual colonies can be isolated, expanded, and the replicon RNA sequenced to identify the resistance-associated substitutions.[3]
Conclusion
The HCV replicon system is a robust and indispensable tool for validating this compound resistance.[3][5] Its safety, adaptability for high-throughput screening, and ability to provide quantitative data on the potency of inhibitors against specific RASs make it the workhorse for preclinical DAA development. While it does not encompass the entire viral lifecycle, it provides a highly reliable measure of viral RNA replication, which is the direct target of this compound.
For a comprehensive understanding of resistance, the replicon model is best used in conjunction with other systems. Enzymatic assays can confirm direct target engagement and inhibition, while full-length infectious HCVcc systems can validate findings in the context of a complete viral lifecycle, assessing the overall fitness of resistant variants.[5][10] By combining the data from these complementary models, researchers can build a complete picture of this compound resistance, guiding the development of more durable and effective HCV therapies.
References
- 1. Characterization of hepatitis C virus resistance to this compound reveals complex patterns of mutations following on-treatment breakthrough that are not observed at relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Molecular Basis of Drug Resistance against Hepatitis C Virus NS3/4A Protease Inhibitors | PLOS Pathogens [journals.plos.org]
- 3. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 4. HCV Replicon Systems: Workhorses of Drug Discovery and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HCV Replicon Systems: Workhorses of Drug Discovery and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Replicon cell culture system as a valuable tool in antiviral drug discovery against hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. DSpace [repository.escholarship.umassmed.edu]
- 10. Molecular Mechanism of Resistance in a Clinically Significant Double Mutant Variant of HCV NS3/4A Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Unraveling the structural basis of this compound potency against clinically relevant substitutions in hepatitis C virus NS3/4A protease from genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antiviral Activity and Resistance Analysis of NS3/4A Protease Inhibitor this compound and NS5A Inhibitor Elbasvir in Hepatitis C Virus GT4 Replicons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Protocol for Analyzing Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterization of the Early Steps of Hepatitis C Virus Infection by Using Luciferase Reporter Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The Combination of this compound, a Hepatitis C Virus (HCV) NS3/4A Protease Inhibitor, and Elbasvir, an HCV NS5A Inhibitor, Demonstrates a High Genetic Barrier to Resistance in HCV Genotype 1a Replicons - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
The Efficacy of Grazoprevir in Combination with Novel NS5A Inhibitors: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the clinical and in-vitro efficacy of the Hepatitis C Virus (HCV) NS3/4A protease inhibitor, Grazoprevir, when used in combination with different NS5A inhibitors. This analysis is based on a comprehensive review of published clinical trial data and in-vitro studies.
This compound, a potent NS3/4A protease inhibitor, is a cornerstone of several direct-acting antiviral (DAA) regimens for the treatment of chronic HCV infection. Its efficacy is significantly enhanced when combined with an NS5A inhibitor, a class of drugs that target the non-structural protein 5A, which is essential for viral RNA replication and virion assembly.[1][2] This guide focuses on the well-established combination of this compound with Elbasvir and provides an indirect comparative analysis with other leading NS5A inhibitors, Pibrentasvir and Velpatasvir, which are co-formulated with other NS3/4A protease inhibitors.
Mechanism of Action: A Dual-Pronged Attack on HCV Replication
The combination of an NS3/4A protease inhibitor and an NS5A inhibitor creates a powerful antiviral regimen by targeting two critical steps in the HCV lifecycle. The NS3/4A protease is responsible for cleaving the HCV polyprotein into mature viral proteins necessary for replication.[3][4] this compound competitively inhibits this protease, thereby preventing the formation of the viral replication complex.[5][6]
Simultaneously, NS5A inhibitors bind to the NS5A protein, disrupting its function in viral RNA replication and the assembly of new virus particles.[1][2][7] This dual mechanism of action not only leads to a rapid decline in viral load but also presents a high barrier to the development of resistance.[6]
References
- 1. HCV Replicons: Overview and Basic Protocols | Springer Nature Experiments [experiments.springernature.com]
- 2. Efficient Replication of Hepatitis C Virus Genotype 1a RNAs in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Culture Adaptation of Hepatitis C Virus and In Vivo Viability of an Adapted Variant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Protocol for Analyzing Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hepatitis C Virus: Propagation, Quantification, and Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.com]
Benchmarking Grazoprevir: A Comparative Analysis Against Next-Generation HCV Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of Grazoprevir against the next-generation hepatitis C virus (HCV) NS3/4A protease inhibitors, Glecaprevir and Voxilaprevir. The analysis is based on available in vitro and clinical data to support research and development in the field of HCV therapeutics.
I. Introduction
The treatment of chronic hepatitis C has been revolutionized by the advent of direct-acting antivirals (DAAs), with NS3/4A protease inhibitors playing a pivotal role. This compound, a second-generation protease inhibitor, demonstrated significant efficacy against specific HCV genotypes.[1][2] However, the landscape continues to evolve with the development of next-generation, pangenotypic protease inhibitors such as Glecaprevir and Voxilaprevir, which offer broader genotype coverage and a higher barrier to resistance.[3][4] This guide aims to provide an objective benchmark of this compound's performance in relation to these newer agents, focusing on antiviral activity, resistance profiles, and clinical efficacy.
II. In Vitro Performance Comparison
The in vitro antiviral activity of protease inhibitors is a key indicator of their intrinsic potency against HCV replication. This is typically assessed using HCV replicon assays, which measure the inhibitor's ability to suppress viral RNA replication in cultured liver cells. The 50% effective concentration (EC50) is the standard metric for this assessment, with lower values indicating higher potency.
Table 1: In Vitro Antiviral Activity (EC50, nM) of this compound, Glecaprevir, and Voxilaprevir Against Wild-Type HCV Genotypes
| Genotype | This compound (EC50, nM) | Glecaprevir (EC50, nM) | Voxilaprevir (EC50, nM) |
| 1a | 0.4 | 0.21 | 0.33 - 3.9 |
| 1b | 0.1 | 0.35 | 0.43 - 3.3 |
| 2a | - | 0.88 | 1.1 - 3.7 |
| 2b | - | 4.6 | 1.3 - 6.6 |
| 3a | 84 | 1.9 | 2.9 - 6.1 |
| 4a | 0.4 | 0.69 | 0.5 - 2.9 |
| 5a | - | 0.33 | 0.38 - 1.9 |
| 6a | - | 0.94 | 0.41 - 3.0 |
Data compiled from multiple sources.[3][4] Note that direct head-to-head comparative studies are limited, and assay conditions may vary between studies.
The resistance profile of an antiviral agent is critical to its long-term clinical utility. The emergence of resistance-associated variants (RAVs) can lead to treatment failure. The following table summarizes the in vitro activity of the three protease inhibitors against common NS3 RAVs.
Table 2: In Vitro Fold Change in EC50 of this compound, Glecaprevir, and Voxilaprevir Against Common NS3 Resistance-Associated Variants (Genotype 1a)
| NS3 Variant | This compound (Fold Change in EC50) | Glecaprevir (Fold Change in EC50) | Voxilaprevir (Fold Change in EC50) |
| Q80K | 1.1 | 0.7 | 1.2 |
| R155K | 3.5 | 2.3 | 2.5 |
| A156T | >1000 | 71 | >38 |
| D168A | 33 | 1.4 | 1.9 |
| D168V | 120 | 2.1 | 2.3 |
Data compiled from multiple sources.[3][4] Fold change is relative to the wild-type EC50.
III. Clinical Efficacy Comparison
Clinical efficacy is primarily measured by the Sustained Virologic Response at 12 weeks post-treatment (SVR12), which is considered a cure. The following tables summarize the SVR12 rates for the combination regimens containing this compound, Glecaprevir, and Voxilaprevir in various patient populations. It is important to note that these are not from direct head-to-head trials unless specified.
Table 3: SVR12 Rates of Elbasvir/Grazoprevir in Treatment-Naïve and Treatment-Experienced Patients (Genotypes 1 and 4)
| Patient Population | Genotype | SVR12 Rate (%) |
| Treatment-Naïve | 1a | 92-95 |
| 1b | 98-99 | |
| 4 | 97-100 | |
| Treatment-Experienced | 1a | 90 |
| 1b | 98 | |
| 4 | 100 |
Data from various clinical trials.[5][6]
Table 4: SVR12 Rates of Glecaprevir/Pibrentasvir in Treatment-Naïve Patients (Pangenotypic)
| Patient Population | Genotype | SVR12 Rate (%) |
| Non-cirrhotic | 1 | 99 |
| 2 | 98 | |
| 3 | 95 | |
| 4, 5, 6 | 93-100 | |
| Compensated Cirrhosis | 1-6 | 98 |
Data from integrated analysis of Phase 2/3 studies.[7][8][9]
Table 5: SVR12 Rates of Sofosbuvir/Velpatasvir/Voxilaprevir in DAA-Experienced Patients (Pangenotypic)
| Prior DAA Regimen | Genotype | SVR12 Rate (%) |
| NS5A inhibitor-containing | 1-6 | 96 |
| Sofosbuvir-based (NS5A-naïve) | 1-4 | 98 |
Data from POLARIS-1 and POLARIS-4 trials.
IV. Experimental Protocols
A. HCV NS3/4A Protease Enzymatic Assay (FRET-based)
This protocol outlines a typical fluorescence resonance energy transfer (FRET) assay to determine the in vitro inhibitory activity of compounds against the HCV NS3/4A protease.
1. Materials:
- Recombinant HCV NS3/4A protease (genotype-specific)
- FRET substrate peptide (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]A-SK(Dabcyl)-NH2)
- Assay buffer: 50 mM HEPES (pH 7.5), 10 mM DTT, 10% glycerol, 0.1% n-octyl-β-D-glucopyranoside
- Test compounds (this compound, Glecaprevir, Voxilaprevir) dissolved in DMSO
- 384-well black microplates
- Fluorescence plate reader
2. Procedure:
- Prepare serial dilutions of the test compounds in DMSO.
- Add 1 µL of the compound dilutions to the wells of the 384-well plate.
- Add 20 µL of the recombinant NS3/4A protease solution (final concentration ~5 nM) to each well.
- Incubate the plate at 30°C for 10 minutes.
- Initiate the reaction by adding 20 µL of the FRET substrate (final concentration ~100 nM).
- Immediately measure the fluorescence (Excitation: 340 nm, Emission: 490 nm) every minute for 30 minutes at 30°C.
- The initial reaction velocity is calculated from the linear phase of the fluorescence increase.
- The IC50 values (concentration of inhibitor that causes 50% inhibition of protease activity) are calculated by fitting the dose-response data to a four-parameter logistic equation.
B. HCV Subgenomic Replicon Assay
This protocol describes a cell-based assay to evaluate the antiviral activity of compounds against HCV replication.
1. Materials:
- Huh-7.5 cells harboring a subgenomic HCV replicon (e.g., genotype 1b with a luciferase reporter gene)
- Cell culture medium: DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 500 µg/mL G418
- Test compounds dissolved in DMSO
- 96-well white, clear-bottom cell culture plates
- Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
- Luminometer
2. Procedure:
- Seed the replicon-containing Huh-7.5 cells in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.
- Prepare serial dilutions of the test compounds in the cell culture medium.
- Remove the existing medium from the cells and add 100 µL of the medium containing the compound dilutions.
- Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
- After incubation, remove the medium and add 100 µL of the luciferase assay reagent to each well.
- Incubate for 5 minutes at room temperature to allow for cell lysis and signal stabilization.
- Measure the luminescence using a luminometer.
- The EC50 values (concentration of compound that inhibits 50% of HCV replication) are calculated by fitting the dose-response data to a four-parameter logistic equation.
V. Visualizations
Caption: Mechanism of action of HCV NS3/4A protease inhibitors.
Caption: Drug development workflow for HCV protease inhibitors.
VI. Conclusion
This compound remains a potent NS3/4A protease inhibitor with proven efficacy against HCV genotypes 1 and 4. However, the next-generation inhibitors, Glecaprevir and Voxilaprevir, offer significant advantages in terms of pangenotypic coverage and a higher barrier to resistance. Glecaprevir, in particular, demonstrates potent in vitro activity against genotype 3, a historically difficult-to-treat genotype. Voxilaprevir provides a valuable salvage therapy option for patients who have failed previous DAA regimens. The choice of protease inhibitor will depend on the specific clinical scenario, including HCV genotype, patient treatment history, and the presence of cirrhosis or resistance-associated variants. This guide provides a foundational dataset for researchers to build upon in the ongoing effort to optimize HCV therapy.
References
- 1. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurogentec.com [eurogentec.com]
- 3. In Vitro Antiviral Activity and Resistance Profile of the Next-Generation Hepatitis C Virus NS3/4A Protease Inhibitor Glecaprevir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Susceptibility of Hepatitis C Virus Genotype 1 through 6 Clinical Isolates to the Pangenotypic NS3/4A Inhibitor Voxilaprevir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Antiviral Activity and Resistance Profile of the Next-Generation Hepatitis C Virus NS3/4A Protease Inhibitor Glecaprevir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. doaj.org [doaj.org]
- 8. hcvguidelines.org [hcvguidelines.org]
- 9. Real-world effectiveness of voxilaprevir/velpatasvir/sofosbuvir in patients following DAA failure - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Stability of Grazoprevir and Other HCV Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative assessment of the metabolic stability of Grazoprevir, a second-generation NS3/4A protease inhibitor, against other key protease inhibitors (PIs) used in the treatment of Hepatitis C Virus (HCV). Understanding the metabolic profile of these direct-acting antivirals (DAAs) is critical for predicting their pharmacokinetic behavior, potential for drug-drug interactions, and overall clinical efficacy. This document synthesizes experimental data on metabolic pathways, elimination routes, and in vitro assay methodologies to offer a comprehensive resource for drug development professionals.
Comparative Metabolic Profile of HCV Protease Inhibitors
The metabolic stability of a drug candidate is a crucial determinant of its in vivo half-life and clearance. For HCV protease inhibitors, which are often administered as part of a combination regimen, a stable and predictable metabolic profile is highly desirable. The following table summarizes the key metabolic characteristics of this compound compared to other prominent PIs: Glecaprevir, Paritaprevir, and Simeprevir.
| Parameter | This compound | Glecaprevir | Paritaprevir | Simeprevir |
| Primary Metabolizing Enzyme(s) | CYP3A4[1][2][3] | CYP3A4/5[4] | CYP3A4[5] | CYP3A4, CYP2C8, CYP2C19[6] |
| Primary Route of Elimination | >90% Feces, <1% Urine[1][2] | Primarily Biliary-Fecal[7] | Primarily Biliary-Fecal | 91% Feces, <1% Urine[6] |
| Plasma Half-life (t½) | ~31 hours[3] | Not specified | 4.9 - 7.9 hours (with ritonavir)[5] | ~41 hours (in HCV patients)[6] |
| Key Metabolic Characteristics | No circulating metabolites detected in human plasma.[1][2] Modest hepatic metabolism.[8] | Minimally metabolized.[7] Exposure increases ~2-fold in patients with compensated cirrhosis.[7] | Pharmacokinetically enhanced with ritonavir.[5] Methylpyrazinamide moiety is key for metabolic stability.[9] | Absorption increases when taken with food.[6] |
Summary of Findings: this compound demonstrates a favorable metabolic profile characterized by modest hepatic metabolism, primarily via a single, well-characterized enzyme, CYP3A4.[1][3][8] Its high fecal elimination and the absence of detectable circulating metabolites in human plasma suggest that the parent drug is the primary active moiety and is relatively stable in vivo.[1][2]
Like this compound, other PIs such as Glecaprevir and Paritaprevir are also predominantly metabolized by CYP3A4 and eliminated through feces.[4][5][7] Simeprevir shows a slightly broader range of metabolic pathways, involving CYP2C8 and CYP2C19 in addition to CYP3A4.[6] This reliance on common CYP450 pathways, particularly CYP3A, underscores the potential for drug-drug interactions when co-administering these PIs with strong inhibitors or inducers of these enzymes.
Metabolic Pathways of HCV Protease Inhibitors
The biotransformation of these protease inhibitors is predominantly carried out by Cytochrome P450 (CYP) enzymes located in the liver.[10] The diagram below illustrates the relationship between each protease inhibitor and its primary metabolizing enzymes.
Caption: Metabolic pathways of HCV protease inhibitors via Cytochrome P450 enzymes.
Experimental Protocol: In Vitro Microsomal Stability Assay
The metabolic stability of a compound is commonly assessed using an in vitro microsomal stability assay. This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes like CYP450s.[11]
Objective: To determine the in vitro metabolic stability of a test compound by measuring its half-life (t½) and intrinsic clearance (CLint) in the presence of liver microsomes.[12]
Materials:
-
Test Compounds and Positive Controls (e.g., compounds with known high and low clearance)
-
Pooled Liver Microsomes (Human, Rat, Mouse, etc.)[13]
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH-Regenerating System (contains NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[14]
-
Magnesium Chloride (MgCl₂)
-
Ice-cold Acetonitrile or Methanol (for reaction termination)
-
Internal Standard (for analytical quantification)
-
96-well plates, incubator, centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of test compounds, positive controls, and internal standards in a suitable solvent (e.g., DMSO, followed by dilution in acetonitrile).[14]
-
Thaw frozen liver microsomes at 37°C and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer on ice.[13]
-
Prepare the NADPH-regenerating system solution according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the liver microsomal solution to wells.
-
Add the test compound solution to the wells to achieve the final desired concentration (e.g., 1 µM).[13]
-
Pre-incubate the plate at 37°C for approximately 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system to each well. For negative controls, add buffer instead of the NADPH system to assess non-enzymatic degradation.[14]
-
-
Sampling and Reaction Termination:
-
Sample Preparation:
-
Once the reaction is terminated for all time points, centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.[15]
-
Carefully collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the test compound at each time point relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the test compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .[12]
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg of microsomal protein) .[12]
-
Experimental Workflow Diagram
The following diagram illustrates the sequential steps involved in a typical microsomal stability assay.
Caption: Standard workflow for an in vitro microsomal metabolic stability assay.
References
- 1. Effect of Hepatic Impairment on the Pharmacokinetics of this compound, a Hepatitis C Virus Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Protein Abundance of Drug Metabolizing Enzymes in Human Hepatitis C Livers [mdpi.com]
- 5. Pharmacokinetics and tolerability of paritaprevir, a direct acting antiviral agent for hepatitis C virus treatment, with and without ritonavir in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simeprevir - Wikipedia [en.wikipedia.org]
- 7. Safety and Pharmacokinetics of Glecaprevir/Pibrentasvir in Adults With Chronic Genotype 1–6 Hepatitis C Virus Infections and Compensated Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical Pharmacokinetics and Drug-Drug Interactions of Elbasvir/Grazoprevir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Polymorphic Structure Determination of the Macrocyclic Drug Paritaprevir by MicroED - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review [mdpi.com]
- 11. In Vitro Metabolic Stability - Creative Bioarray [dda.creative-bioarray.com]
- 12. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 15. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
Safety Operating Guide
Navigating the Safe Disposal of Grazoprevir: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper disposal of pharmaceutical compounds like Grazoprevir is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only mitigates potential hazards but also ensures compliance with regulatory standards. This guide provides essential safety and logistical information for the proper disposal of this compound in a laboratory setting.
Hazard and Safety Overview
This compound, an antiviral agent, requires careful handling due to its potential health and environmental effects. The Safety Data Sheet (SDS) for this compound formulations indicates several key hazards that inform disposal procedures.
Key Hazards Associated with this compound:
| Hazard Statement | GHS Classification | Precautionary Measures |
| May cause damage to organs (Liver, Testis) through prolonged or repeated exposure if swallowed.[1][2][3] | Specific target organ toxicity — repeated exposure (Oral), Category 2 | Do not breathe dust. Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Wear protective gloves, protective clothing, eye protection, and face protection.[1] |
| Suspected of causing cancer if inhaled.[1] | Carcinogenicity (Inhalation), Category 2 | Avoid generating dust. Use only with adequate ventilation.[1][3] |
| May form combustible dust concentrations in air.[1][3] | Combustible dust | Minimize dust generation and accumulation. Keep away from heat and sources of ignition. Provide adequate precautions, such as electrical grounding and bonding.[1][3] |
| Harmful if swallowed.[4] | Acute toxicity, Oral (Category 4) | Do not eat, drink or smoke when using this product. Wash skin thoroughly after handling. If swallowed, call a poison center or doctor if you feel unwell.[4] |
| Very toxic to aquatic life with long lasting effects.[4] | Acute and Chronic aquatic toxicity (Category 1) | Avoid release to the environment. Collect spillage.[4] |
Experimental Protocol: Laboratory-Scale Disposal of this compound
The primary directive for the disposal of this compound is to use an approved waste disposal plant.[1][2][3][4] The following protocol outlines the steps for preparing this compound waste for collection by a licensed hazardous waste contractor.
Materials:
-
Personal Protective Equipment (PPE): safety glasses, lab coat, gloves
-
Sealable, labeled, and compatible hazardous waste container
-
Inert absorbent material (e.g., vermiculite, sand)
-
Waste manifest or inventory log
Procedure:
-
Wear Appropriate PPE: Before handling this compound waste, ensure you are wearing the appropriate personal protective equipment, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Segregate Waste: Do not mix this compound waste with non-hazardous laboratory trash. It should be segregated as chemical or pharmaceutical waste.
-
Containerize Waste:
-
Solid Waste: Place unused or expired this compound, as well as contaminated materials (e.g., weighing boats, contaminated gloves), into a designated, sealable hazardous waste container.
-
Liquid Waste: If this compound is in a solution, absorb the liquid with an inert material like vermiculite or sand before placing it in the hazardous waste container. Avoid disposing of solutions down the drain.
-
-
Label the Container: Clearly label the hazardous waste container with the words "Hazardous Waste," the name "this compound," and any other identifiers required by your institution and local regulations.
-
Store Safely: Store the sealed waste container in a designated, secure area away from incompatible materials.
-
Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Maintain Records: Document the contents and amount of waste in a waste manifest or inventory log as required by your institution and regulatory agencies like the EPA.
Regulatory Framework
The disposal of pharmaceutical waste, including this compound, is regulated by federal and state agencies. The U.S. Environmental Protection Agency (EPA) governs the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[5][6][7] It is crucial to comply with all applicable regulations to ensure public health and environmental protection.[5]
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
